BW373U86
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLDMHBSVIVJPM-YZIHRLCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933945 | |
| Record name | BW373U86 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150428-54-9 | |
| Record name | rel-4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150428-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BW 373U86 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150428549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BW373U86 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BW-373U86, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR2QFN29K7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BW373U86
For Researchers, Scientists, and Drug Development Professionals
Core Summary
BW373U86 is a potent and highly selective non-peptidic agonist for the delta-opioid receptor (δ-opioid receptor). Its mechanism of action is primarily centered on the activation of this G protein-coupled receptor, leading to a cascade of intracellular signaling events. A key characteristic of this compound is its ability to induce robust receptor activation, as evidenced by its potent inhibition of adenylyl cyclase and stimulation of low-kM GTPase activity. Notably, its binding to the δ-opioid receptor exhibits unusual properties for a full agonist, with a lack of regulation by guanine nucleotides and sodium ions, suggesting a unique interaction with the receptor-G protein complex that results in slow dissociation rates.[1][2] Beyond its classical effects on second messenger systems, this compound has also been shown to modulate gene expression, specifically upregulating brain-derived neurotrophic factor (BDNF) mRNA, and to exert analgesic, antidepressant-like, and cardioprotective effects in preclinical models.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Delta (δ) | [³H]Naltrindole | Mouse Brain | 1.8 ± 0.4 | [1] |
| Mu (μ) | [³H]DAMGO | Mouse Brain | 15 ± 3 | |
| Epsilon (ε) | Mouse Brain | 85 ± 4 | ||
| Kappa (κ) | [³H]U-69,593 | Mouse Brain | 34 ± 3 |
Table 2: Functional Potency of this compound
| Assay | Preparation | Parameter | Value | Reference |
| Adenylyl Cyclase Inhibition | Rat Striatal Membranes | IC₅₀ | ~100x more potent than DSLET | |
| Adenylyl Cyclase Inhibition | NG108-15 Cell Membranes | IC₅₀ | 5x lower than DSLET | |
| Mouse Vas Deferens | Electrically Evoked Muscle Contraction | ED₅₀ | 0.2 ± 0.06 nM |
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the delta-opioid receptor.
Materials:
-
Tissue Preparation: Whole mouse brain homogenates.
-
Radioligand: [³H]Naltrindole (a selective δ-opioid antagonist).
-
Competitor: this compound.
-
Non-specific binding control: Naltrindole (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare mouse brain membranes by homogenization in ice-cold assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]Naltrindole (at a concentration near its Kd), and tissue homogenate.
-
Non-specific Binding: Assay buffer, [³H]Naltrindole, 10 µM Naltrindole, and tissue homogenate.
-
Competition: Assay buffer, [³H]Naltrindole, varying concentrations of this compound, and tissue homogenate.
-
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Inhibition Assay
Objective: To measure the functional effect of this compound on Gαi/o-coupled δ-opioid receptor signaling.
Materials:
-
Tissue Preparation: Rat striatal membranes.
-
Reagents:
-
ATP
-
[α-³²P]ATP
-
GTP
-
Forskolin (to stimulate adenylyl cyclase)
-
This compound
-
cAMP standards
-
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, phosphocreatine, creatine phosphokinase, and isobutylmethylxanthine (IBMX) to inhibit phosphodiesterase.
-
Dowex and alumina columns for cAMP separation.
Procedure:
-
Prepare rat striatal membranes and resuspend in assay buffer.
-
Pre-incubate the membranes with varying concentrations of this compound at 30°C for 10 minutes.
-
Initiate the adenylyl cyclase reaction by adding a mixture of ATP, [α-³²P]ATP, GTP, and forskolin.
-
Incubate the reaction at 30°C for 15 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and [³H]cAMP for recovery determination).
-
Separate the newly synthesized [³²P]cAMP from other radiolabeled nucleotides using sequential Dowex and alumina column chromatography.
-
Quantify the [³²P]cAMP by liquid scintillation counting.
-
Generate concentration-response curves to determine the IC₅₀ of this compound for the inhibition of adenylyl cyclase activity.
Low-Km GTPase Activity Assay
Objective: To measure the activation of G proteins by this compound through the hydrolysis of GTP.
Materials:
-
Cell Preparation: Membranes from NG108-15 neuroblastoma cells.
-
Reagents:
-
[γ-³²P]GTP
-
Unlabeled GTP
-
This compound
-
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, NaCl, and EGTA.
Procedure:
-
Prepare membranes from NG108-15 cells.
-
Incubate the membranes with varying concentrations of this compound in the assay buffer at 37°C.
-
Initiate the GTPase reaction by adding [γ-³²P]GTP.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold phosphate buffer.
-
Separate the liberated [³²P]Pi from the unhydrolyzed [γ-³²P]GTP using a charcoal suspension.
-
Centrifuge to pellet the charcoal with the unhydrolyzed GTP.
-
Measure the radioactivity of the supernatant containing the [³²P]Pi by liquid scintillation counting.
-
Calculate the specific GTPase activity and determine the EC₅₀ of this compound.
Visualizations
Caption: Signaling pathway of this compound at the δ-opioid receptor.
References
- 1. Endogenous opioids upregulate brain-derived neurotrophic factor mRNA through δ- and μ-opioid receptors independent of antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide regulates adenylyl cyclase activity in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The delta-opioid receptor agonist (+)this compound regulates BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTPase-Glo™ Assay Protocol [promega.sg]
The Selective Delta-Opioid Receptor Agonist BW373U86: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BW373U86, a nonpeptidic compound, has emerged as a potent and highly selective agonist for the delta-opioid receptor (DOR). Its unique pharmacological profile, characterized by high binding affinity and functional potency at the DOR with significantly lower affinity for mu- and kappa-opioid receptors, has established it as a critical tool in opioid research. This technical guide provides an in-depth overview of the delta-opioid receptor selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and relevant experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of opioid pharmacology and the development of novel therapeutics.
Quantitative Analysis of Receptor Selectivity
The selectivity of this compound for the delta-opioid receptor has been quantified through various in vitro assays. The following tables summarize the binding affinity (Ki) and functional activity (EC50/IC50) of this compound at the delta, mu, and kappa opioid receptors.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Reference |
| Delta (δ) | 1.8 ± 0.4 | [1] |
| Mu (µ) | 15 ± 3 | [1] |
| Kappa (κ) | 34 ± 3 | [1] |
| Epsilon (ε) | 85 ± 4 | [1] |
Table 2: Functional Activity of this compound
| Assay | Receptor | Parameter | Value (nM) | Reference |
| Mouse Vas Deferens | Delta (δ) | ED50 | 0.2 ± 0.06 | [1] |
| Adenylyl Cyclase Inhibition (NG108-15 cells) | Delta (δ) | IC50 | 5 times lower than DSLET | |
| [³⁵S]GTPγS Binding (CHO cells) | Delta (δ) | EC50 | 0.4 |
Core Signaling Pathway of this compound
This compound exerts its effects primarily through the activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound signaling cascade via the delta-opioid receptor.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the delta-opioid receptor selectivity of this compound.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Receptor Source Preparation: Cell membranes from cell lines stably expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells) are prepared.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a delta-selective radioligand (e.g., [³H]DPDPE) and varying concentrations of this compound.
-
Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled delta-selective ligand (e.g., naltrindole).
-
Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing the delta-opioid receptor as described for the radioligand binding assay.
-
Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl.
-
Incubation: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS, GDP (to facilitate the exchange reaction), and varying concentrations of this compound.
-
Basal and Non-specific Binding: Basal G-protein activation is measured in the absence of an agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Reaction Termination: The incubation is carried out at 30°C for 60 minutes and terminated by rapid filtration.
-
Quantification and Analysis: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting. The data are then analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of this compound.
cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP, a key second messenger.
Protocol:
-
Cell Culture: Culture cells expressing the delta-opioid receptor (e.g., NG108-15 or CHO cells) to near confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of forskolin-stimulated cAMP accumulation.
In Vivo Behavioral Assays
This test assesses the analgesic properties of a compound against visceral pain.
Protocol:
-
Animal Acclimatization: Acclimate male ICR mice to the experimental environment.
-
Drug Administration: Administer this compound subcutaneously or intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Writhing: After a predetermined pre-treatment time (e.g., 30 minutes), inject a 0.6-1% solution of acetic acid intraperitoneally to induce writhing.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 10-20 minutes).
-
Data Analysis: Compare the number of writhes in the drug-treated groups to the control group to determine the analgesic effect.
This assay is used to evaluate the effect of a compound on spontaneous movement.
Protocol:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats to the testing room.
-
Drug Administration: Administer this compound subcutaneously at various doses.
-
Testing Apparatus: Place the rats in an open-field arena equipped with infrared beams to detect movement.
-
Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data to determine if this compound significantly alters locomotor activity compared to a vehicle control group.
Conclusion
This compound stands as a cornerstone pharmacological tool for the investigation of the delta-opioid receptor system. Its high selectivity, substantiated by extensive binding and functional data, allows for the precise interrogation of DOR-mediated physiological and pathological processes. The experimental protocols detailed in this guide provide a robust framework for the continued characterization of this compound and the discovery of novel DOR-targeted ligands. A thorough understanding of its signaling pathways and in vitro and in vivo effects is paramount for advancing the field of opioid research and developing safer and more effective analgesics and therapeutics for a range of neurological and psychiatric disorders.
References
In-Depth Technical Guide: BW373U86 Inhibition of Adenylyl Cyclase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of the selective δ-opioid receptor agonist, BW373U86, on adenylyl cyclase activity. The information presented is collated from key research findings to facilitate a deeper understanding of its mechanism of action and to provide detailed experimental protocols for replication and further investigation.
Core Concept: Mechanism of Action
This compound is a potent and highly selective nonpeptidic agonist for the δ-opioid receptor.[1] Its interaction with this receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). This inhibitory action is a hallmark of δ-opioid receptor activation and is mediated through a pertussis toxin-sensitive G-protein, indicative of the involvement of the Gi/Go family of G-proteins. The inhibition of adenylyl cyclase by this compound has been demonstrated in various experimental systems, including rat brain membranes and neuroblastoma cells.[1]
Quantitative Data on Adenylyl Cyclase Inhibition
The inhibitory potency of this compound on adenylyl cyclase has been quantified in different model systems. The following table summarizes the key findings, including comparisons with the prototypical δ-opioid agonist, [D-Ser2,Thr6]Leu-enkephalin (DSLET).
| Compound | Tissue/Cell Line | Parameter | Value | Reference |
| This compound | Rat Striatal Membranes | Relative Potency | ~100 times more potent than DSLET | [1] |
| This compound | NG108-15 Cells | IC50 | 5 times lower than DSLET | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-mediated adenylyl cyclase inhibition and a typical experimental workflow for its characterization.
References
The (+)-BW373U86 Enantiomer: A Technical Guide to its Activity as a Selective Delta-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-BW373U86 is a potent and selective non-peptidic agonist for the δ-opioid receptor (DOR). This technical guide provides an in-depth overview of the pharmacological activity of the (+)-enantiomer of BW373U86, focusing on its receptor binding affinity, functional activity in various in vitro and in vivo models, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are provided, along with quantitative data summarized for comparative analysis. This document is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Introduction
The δ-opioid receptor system is a key target for the development of novel therapeutics for a range of conditions, including pain, depression, and ischemia-related tissue damage.[1][2] (+)-BW373U86 has emerged as a valuable research tool for elucidating the physiological and pathophysiological roles of DORs.[1][2] This document details the specific activity of the (+)-enantiomer, which is crucial for understanding its pharmacological profile.
Receptor Binding Affinity
(+)-BW373U86 exhibits high affinity and selectivity for the δ-opioid receptor. Radioligand binding assays are instrumental in determining these parameters.
Quantitative Data: Receptor Binding Affinities
| Radioligand | Preparation | Ki (nM) for δ-receptor | Ki (nM) for µ-receptor | Ki (nM) for κ-receptor | Reference |
| --INVALID-LINK---BW373U86 | Rat brain membranes | Subnanomolar affinity | - | - | [3] |
| Unlabeled this compound | Not Specified | 1.8 ± 0.4 | 15 ± 3 | 34 ± 3 |
Note: The first entry indicates high affinity without a specific Ki value provided in the abstract.
Experimental Protocol: Radioligand Binding Assay
This protocol is a synthesized representation of standard methods for opioid receptor binding assays.
Materials:
-
Rat brain membranes (or other tissue/cell preparations expressing opioid receptors)
-
--INVALID-LINK---BW373U86 or another suitable radioligand (e.g., [3H]naltrindole)
-
Unlabeled (+)-BW373U86
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the binding buffer. Determine the protein concentration of the membrane suspension.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of unlabeled (+)-BW373U86 for competition binding experiments.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
References
- 1. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous opioids upregulate brain-derived neurotrophic factor mRNA through δ- and μ-opioid receptors independent of antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The delta-opioid receptor agonist (+)this compound regulates BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity and Ki Values of BW373U86
This technical guide provides a comprehensive overview of the binding characteristics of BW373U86, a potent and selective non-peptidic agonist for the delta-opioid receptor (δOR). The information is intended for researchers, scientists, and drug development professionals working with opioid receptor ligands.
Data Presentation
The binding affinity of this compound for various opioid receptor subtypes has been determined through radioligand binding assays. The data consistently demonstrates a high affinity and selectivity for the delta-opioid receptor.
| Receptor Subtype | Ligand | Kᵢ (nM) | Notes | Reference |
| Delta (δ) | This compound | 1.8 ± 0.4 | Potent and selective δ-agonist activity. | [1] |
| Mu (μ) | This compound | 15 ± 3 | Approximately 8-fold lower affinity compared to the δ-receptor. | [1] |
| Kappa (κ) | This compound | 34 ± 3 | Approximately 19-fold lower affinity compared to the δ-receptor. | [1] |
| Epsilon (ε) | This compound | 85 ± 4 | Significantly lower affinity compared to the δ-receptor. | [1] |
Experimental Protocols
The determination of the binding affinity (Ki) of this compound is typically achieved through competitive radioligand binding assays. The following is a detailed methodology synthesized from established protocols for opioid receptor binding.
Objective:
To determine the inhibition constant (Kᵢ) of the non-radiolabeled ligand this compound for the delta-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from tissues or cell lines endogenously or recombinantly expressing the delta-opioid receptor (e.g., rat brain membranes, HEK293 cells transfected with the human δ-opioid receptor).
-
Radioligand: A tritiated ([³H]) ligand with high affinity for the delta-opioid receptor, such as [³H]naltrindole or [³H]DPDPE.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity opioid antagonist (e.g., 10 µM Naloxone or unlabeled naltrindole).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
96-well plates.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of radioligand (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of the membrane preparation.
-
Non-specific Binding Wells: Add 50 µL of radioligand, 50 µL of the non-specific binding control (e.g., 10 µM Naloxone), and 100 µL of the membrane preparation.
-
Competition Wells: Add 50 µL of radioligand, 50 µL of varying concentrations of this compound (typically a serial dilution), and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competition binding (CPM) at each concentration of this compound.
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (should be determined in a separate saturation binding experiment).
-
Mandatory Visualization
Signaling Pathway of this compound at the Delta-Opioid Receptor
This compound, as a delta-opioid receptor agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. The delta-opioid receptor is coupled to inhibitory G-proteins (Gαi/o).
Caption: this compound activates the δOR, leading to Gαi/o-mediated inhibition of adenylyl cyclase.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in determining the Ki value of this compound.
Caption: Workflow for determining the Ki of this compound via competitive radioligand binding assay.
References
BW373U86: A Technical Overview of its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW373U86 is a non-peptide agonist of the delta-opioid receptor. This document provides a technical guide to the available information regarding its pharmacokinetics and metabolism, primarily derived from preclinical studies. It is important to note that publicly available, detailed quantitative pharmacokinetic and metabolism data for this compound are limited. Much of the metabolic information is inferred from studies on its closely related methylether derivative, SNC80, for which this compound is a known metabolite.
Pharmacokinetics
Metabolism
The primary insight into the metabolism of this compound comes from research on its parent compound, SNC80 (a methylether derivative). In vivo studies in rats have demonstrated that SNC80 is rapidly metabolized, with the liver being a primary site of biotransformation.
Metabolic Pathway:
The principal metabolic pathway identified is the O-demethylation of SNC80, which results in the formation of this compound. This suggests that this compound is an active metabolite of SNC80.
Caption: Proposed primary metabolic pathway of SNC80 to this compound.
Further metabolism of this compound itself has not been extensively characterized in the available literature. Standard metabolic pathways for compounds of this nature could include glucuronidation or sulfation of the hydroxyl group, or further oxidation.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic and metabolic studies of this compound are not fully described in the available literature. However, based on standard practices in preclinical drug metabolism studies, the following methodologies are likely to be employed.
In Vivo Metabolism Study (Rat Model):
This hypothetical workflow illustrates a typical approach for identifying metabolites in vivo.
Caption: A generalized experimental workflow for in vivo metabolism studies.
Methodology Details:
-
Animal Model: Male Sprague-Dawley rats are a common model for pharmacokinetic and metabolism studies.
-
Dosing: Administration would likely be via intravenous (to determine clearance and volume of distribution) and oral (to assess oral bioavailability) routes.
-
Sample Collection: Blood samples would be collected at multiple time points post-dosing to characterize the plasma concentration-time profile. Urine and feces would be collected to determine routes of excretion.
-
Bioanalytical Method: Quantification of this compound and its potential metabolites in biological matrices would be performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This would involve:
-
Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering substances from the plasma or other biological samples.
-
Chromatographic Separation: Use of a C18 reverse-phase column with a gradient elution of mobile phases (e.g., acetonitrile and water with formic acid) to separate the analyte from endogenous matrix components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for sensitive and selective detection and quantification.
-
In Vitro Metabolism Assays:
To further characterize the metabolic profile, in vitro systems would be utilized.
-
Liver Microsomes: Incubation of this compound with liver microsomes from different species (e.g., rat, mouse, human) in the presence of NADPH would be used to assess its metabolic stability and identify the cytochrome P450 (CYP) enzymes involved in its metabolism.
-
Hepatocytes: Incubation with primary hepatocytes would provide a more complete picture of metabolism, including both Phase I (e.g., oxidation) and Phase II (e.g., conjugation) reactions.
-
Caco-2 Permeability Assay: This in vitro model using human colon adenocarcinoma cells would be used to predict the intestinal absorption and potential for efflux of this compound.
Quantitative Data Summary
As previously stated, specific quantitative pharmacokinetic parameters for this compound are not available in the reviewed literature. The table below is a template that would be populated with data from future preclinical studies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route of Administration | Value (Units) |
| Cmax (Maximum Plasma Concentration) | Intravenous | - |
| Oral | - | |
| Tmax (Time to Cmax) | Oral | - |
| t1/2 (Half-life) | Intravenous | - |
| Oral | - | |
| CL (Clearance) | Intravenous | - |
| Vd (Volume of Distribution) | Intravenous | - |
| F (Oral Bioavailability) | Oral | - |
Table 2: In Vitro Metabolic Stability of this compound (Hypothetical)
| System | Species | Intrinsic Clearance (µL/min/mg protein) | Half-life (min) |
| Liver Microsomes | Rat | - | - |
| Mouse | - | - | |
| Human | - | - |
Conclusion
The current understanding of the pharmacokinetics and metabolism of this compound is incomplete. It is known to be an active metabolite of SNC80, formed via O-demethylation in the liver. However, a comprehensive quantitative characterization of its absorption, distribution, metabolism, and excretion (ADME) properties requires further dedicated studies. The experimental protocols and data tables provided in this guide serve as a framework for the types of studies and data that are necessary to fully elucidate the pharmacokinetic and metabolic profile of this potent delta-opioid receptor agonist. Such information is critical for any future drug development efforts involving this compound.
An In-depth Technical Guide to the δ-Opioid Receptor Agonist BW373U86: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of BW373U86, a potent and selective non-peptidic δ-opioid receptor agonist. The document details its binding affinities, functional activities, and the key signaling pathways it modulates. Methodologies for seminal experiments are described to facilitate replication and further investigation. All quantitative data are presented in structured tables, and key molecular pathways and experimental workflows are visualized using diagrams to enhance understanding.
Discovery and History
This compound, chemically identified as (+/-)-4-((αR)-α-((2S,5R*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide, emerged in the early 1990s from the drug discovery program at Burroughs Wellcome Co.[1]. The initial characterization of this novel compound was published in 1993, establishing it as a potent and selective agonist for the δ-opioid receptor[1]. This discovery was significant as it provided the research community with a valuable non-peptidic tool to explore the physiological and pathological roles of the δ-opioid receptor system. Unlike peptide-based agonists, the non-peptidic nature of this compound offered better stability and potential for systemic administration, opening avenues for in vivo studies. Early research highlighted its distinct pharmacological activities, including analgesic and antidepressant-like effects in animal models, as well as potential cardioprotective properties[2]. However, it was also noted to induce convulsions at higher doses, a factor that has limited its clinical development[3].
Quantitative Pharmacological Data
The pharmacological profile of this compound is defined by its high affinity and selectivity for the δ-opioid receptor over other opioid receptor subtypes. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: Opioid Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| δ (delta) | 1.8 ± 0.4 | [³H]DPDPE | Rat Brain Membranes | [1] |
| μ (mu) | 15 ± 3 | [³H]DAMGO | Rat Brain Membranes | |
| κ (kappa) | 34 ± 3 | [³H]U-69,593 | Rat Brain Membranes | |
| ε (epsilon) | 85 ± 4 | [³H]β-endorphin | Rat Brain Membranes |
Table 2: In Vitro Functional Activity (ED50/IC50) of this compound
| Assay | ED50/IC50 (nM) | Preparation | Effect | Reference |
| Mouse Vas Deferens | 0.2 ± 0.06 (ED50) | Isolated Tissue | Inhibition of electrically evoked muscle contraction | |
| Adenylyl Cyclase Inhibition | ~5 (IC50) | NG108-15 cell membranes | Inhibition of basal adenylyl cyclase activity |
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of δ-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
G-Protein Coupling and Downstream Effectors
Activation of the δ-opioid receptor by this compound leads to the coupling of inhibitory G-proteins (Gi/o). This interaction results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effector proteins.
One of the primary downstream effects is the inhibition of adenylyl cyclase by the Gαi/o subunit. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger. The reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA) and the phosphorylation of downstream targets, including the transcription factor cAMP response element-binding protein (CREB).
Simultaneously, the liberated Gβγ subunits can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. The opening of these channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
PI3K/Akt/mTOR and MAPK Signaling Pathways
Emerging evidence suggests that δ-opioid receptor activation by agonists like this compound can also engage other important signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Mitogen-Activated Protein Kinase (MAPK) cascade. These pathways are crucial for cell survival, proliferation, and synaptic plasticity. While the precise mechanisms of how this compound activates these pathways are still under investigation, it is thought to involve Gβγ-mediated activation of PI3K.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the characterization of this compound.
Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for different opioid receptor subtypes.
-
Materials:
-
Rat brain membranes (or cell lines expressing specific opioid receptor subtypes)
-
Radioligands: [³H]DPDPE (for δ), [³H]DAMGO (for μ), [³H]U-69,593 (for κ)
-
This compound (unlabeled)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, add a fixed concentration of the radioligand and varying concentrations of this compound.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-radiolabeled universal opioid ligand (e.g., naloxone).
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of adenylyl cyclase.
-
Materials:
-
Rat striatal membranes or NG108-15 cell membranes
-
This compound
-
ATP (substrate)
-
GTP (for G-protein activation)
-
[α-³²P]ATP (tracer)
-
Assay buffer (containing Mg²⁺, phosphocreatine, creatine phosphokinase)
-
Stopping solution (e.g., containing unlabeled cAMP and ATP)
-
Dowex and alumina columns for cAMP separation
-
-
Procedure:
-
Pre-incubate the membrane preparation with varying concentrations of this compound in the assay buffer.
-
Initiate the enzymatic reaction by adding [α-³²P]ATP.
-
Incubate at 30°C for a specific time (e.g., 10-15 minutes).
-
Terminate the reaction by adding the stopping solution and boiling.
-
Separate the newly synthesized [³²P]cAMP from other radiolabeled nucleotides using sequential Dowex and alumina column chromatography.
-
Quantify the [³²P]cAMP using a scintillation counter.
-
Determine the concentration of this compound that produces 50% inhibition of adenylyl cyclase activity (IC50).
-
Conclusion
This compound remains a cornerstone pharmacological tool for the investigation of the δ-opioid receptor system. Its high potency and selectivity have enabled significant advancements in our understanding of the physiological roles of this receptor in pain, mood, and neuroprotection. While its therapeutic potential has been hampered by off-target effects at higher concentrations, the study of this compound continues to inform the development of next-generation δ-opioid receptor agonists with improved safety profiles. This technical guide serves as a comprehensive resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for the Administration of BW373U86 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW373U86 is a potent and selective non-peptidic agonist for the delta-opioid receptor (DOR). Its activity at the DOR makes it a valuable tool for investigating the role of this receptor in various physiological processes, including analgesia, mood regulation, and neuroprotection. These application notes provide detailed protocols for the subcutaneous and intravenous administration of this compound in rats, along with a summary of its mechanism of action and available pharmacokinetic parameters to guide researchers in their experimental design.
Mechanism of Action
This compound exerts its effects by binding to and activating delta-opioid receptors, which are G-protein coupled receptors. Upon activation, the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of the delta-opioid receptor by this compound can stimulate the mitogen-activated protein kinase (MAPK) pathway.
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to the delta-opioid receptor.
Data Presentation
The following table summarizes reported doses of this compound used in rats for different administration routes. Due to the limited availability of specific pharmacokinetic data for this compound in rats, comparative data for other selective delta-opioid agonists are provided for context. Note: This comparative data should be interpreted with caution as pharmacokinetic profiles can vary significantly between compounds.
| Parameter | Subcutaneous (SC) Administration | Intravenous (IV) Administration |
| Compound | This compound | This compound |
| Dose Range | 0.2 - 10 mg/kg[1] | 10 - 50 µg/kg/min (infusion)[2][3] |
| Vehicle | Sterile Water[1] | Normal Saline |
| Cmax | Data not available | Data not available |
| Tmax | Data not available | Data not available |
| t1/2 (half-life) | Data not available | Data not available |
| Bioavailability | Data not available | 100% (by definition) |
| Comparative Compound | SNC80 | SNC80 |
| Cmax (SNC80) | ~100-400 ng/mL (10 mg/kg) | Data not available |
| Tmax (SNC80) | ~30-60 min (10 mg/kg) | Data not available |
| t1/2 (SNC80) | ~2-3 hours | Data not available |
Experimental Protocols
General Considerations
-
Animals: Adult male Sprague-Dawley rats are commonly used.
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the facility for at least 48 hours before any experimental procedures.
-
Ethical Approval: All animal procedures must be approved by the institutional animal care and use committee (IACUC).
Experimental Workflow
Caption: A typical workflow for studies involving this compound administration in rats.
Protocol 1: Subcutaneous (SC) Administration of this compound
This protocol describes a single subcutaneous injection of this compound.
Materials:
-
This compound powder
-
Sterile water for injection
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
70% ethanol swabs
-
Appropriate animal restraint device
Procedure:
-
Drug Preparation:
-
On the day of the experiment, weigh the required amount of this compound powder.
-
Dissolve the powder in sterile water to the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat with an injection volume of 1 mL/kg, the concentration would be 10 mg/mL).
-
Ensure the solution is clear and free of particulates.
-
-
Animal Restraint:
-
Gently restrain the rat. Manual restraint by scruffing the loose skin on the back of the neck is often sufficient.
-
-
Injection Site Preparation:
-
Select an injection site on the dorsal side of the rat, between the shoulder blades.
-
Wipe the injection site with a 70% ethanol swab and allow it to dry.
-
-
Injection:
-
Create a "tent" of skin at the injection site by gently pinching the skin.
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the body.
-
Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel (aspiration). If blood appears, withdraw the needle and select a new site.
-
Inject the calculated volume of the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Return the animal to its home cage and monitor for any adverse reactions. In some studies, convulsions have been observed after administration, so monitoring is crucial.[1]
-
Protocol 2: Intravenous (IV) Infusion of this compound
This protocol describes the continuous intravenous infusion of this compound, often used for pharmacokinetic or pharmacodynamic studies requiring stable plasma concentrations.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Infusion pump
-
Catheterized rats (e.g., with a catheter implanted in the jugular or femoral vein) or materials for acute tail vein cannulation.
-
Syringes for the infusion pump
-
Connecting tubing
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile 0.9% saline. The concentration will depend on the desired infusion rate and the pump's flow rate.
-
For example, to achieve an infusion of 50 µg/kg/min in a 250g rat with a pump flow rate of 0.1 mL/min:
-
Dose rate = 50 µg/kg/min * 0.25 kg = 12.5 µ g/min
-
Required concentration = 12.5 µ g/min / 0.1 mL/min = 125 µg/mL
-
-
Filter the final solution through a 0.22 µm sterile filter.
-
-
Animal Preparation:
-
If using chronically catheterized rats, ensure the catheter is patent by flushing with sterile saline.
-
For acute studies, the rat may be anesthetized, and a temporary catheter placed in a lateral tail vein.
-
-
Infusion Setup:
-
Fill a sterile syringe with the this compound solution and place it in the infusion pump.
-
Connect the syringe to the rat's catheter via the tubing, ensuring there are no air bubbles in the line.
-
-
Infusion:
-
Set the infusion pump to the calculated flow rate.
-
Start the infusion and monitor the animal throughout the procedure for any signs of distress.
-
-
Post-infusion Care:
-
At the end of the infusion period, disconnect the tubing.
-
If a chronic catheter was used, flush it with heparinized saline to maintain patency and cap it.
-
Return the animal to its home cage and monitor its recovery.
-
Conclusion
The protocols outlined in these application notes provide a framework for the successful administration of the delta-opioid receptor agonist this compound in rats. Researchers should adapt these protocols to their specific experimental needs while adhering to all institutional and national guidelines for animal welfare. Careful consideration of the administration route, dose, and vehicle is critical for obtaining reliable and reproducible data in studies investigating the pharmacology of this compound.
References
Application Notes and Protocols for BW373U86 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of BW373U86, a selective non-peptide delta-opioid receptor (DOR) agonist, in rodent models. The information compiled here is intended to facilitate experimental design and execution by providing detailed dosage, administration, and protocol guidelines based on published research.
Mechanism of Action
This compound is a potent and highly selective agonist for the delta-opioid receptor.[1] Its mechanism of action involves the activation of DORs, which are G protein-coupled receptors. This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[1] Furthermore, this compound has been shown to stimulate the PI3K/Akt/mTOR signaling pathway, which is implicated in cellular processes like survival and proliferation.[2] In vivo, activation of DORs by this compound has been associated with various physiological and behavioral effects, including antidepressant-like, analgesic, and diuretic responses.[3][4] It is also important to note that at higher doses, this compound can induce convulsions in rodents.
Quantitative Data Summary
The following tables summarize the dosages of this compound used in various rodent models, categorized by species, route of administration, and observed effects.
Table 1: this compound Dosage in Rat Models
| Route of Administration | Dosage Range | Vehicle | Observed Effects | Reference |
| Subcutaneous (s.c.) | 0.1 - 2.5 mg/kg | Not Specified | Locomotion, rearing, stereotyped sniffing, licking, and gnawing | |
| Subcutaneous (s.c.) | 10 mg/kg | Sterile Water | Antidepressant-like effects (acute), increased BDNF mRNA expression | |
| Intravenous (i.v.) Infusion | 10 - 50 µg/kg/min | Not Specified | Diuresis and natriuresis |
Table 2: this compound Dosage in Mouse Models
| Route of Administration | Dosage Range | Vehicle | Observed Effects | Reference |
| Intraperitoneal (i.p.) | Up to 187 µmol/kg | Not Specified | Antinociception (acetic acid writhing test) | |
| Intrathecal (i.t.) | Up to 187 nmol/mouse | Not Specified | Antinociception (tail-flick and tail-pinch assays) | |
| Intracerebroventricular (i.c.v.) | Up to 187 nmol/mouse | Not Specified | Inactive in tail-flick/pinch, active in abdominal constriction assay | |
| Systemic Administration | 3.2 - 100 mg/kg | Not Specified | Dose-dependent convulsions |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of this compound to rodent models.
Protocol 1: Assessment of Antidepressant-like Effects in Rats (Forced Swim Test)
This protocol is based on studies investigating the antidepressant-like effects of this compound.
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Acclimation: Allow at least 2 days for animals to acclimate to the facility.
2. Drug Preparation and Administration:
-
Compound: (+)this compound.
-
Vehicle: Sterile water.
-
Dosage: 10 mg/kg.
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Dosing Schedule:
-
Acute: Single injection.
-
Chronic: Once daily for 8 or 21 days.
-
3. Experimental Procedure (Forced Swim Test):
-
The forced swim test is a common behavioral assay for assessing antidepressant efficacy.
-
On the test day, administer this compound or vehicle.
-
After a specified pre-treatment time (e.g., 30-60 minutes), place each rat individually into a cylinder of water from which it cannot escape.
-
Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test). A decrease in immobility time is indicative of an antidepressant-like effect.
4. Post-injection Monitoring:
-
Following each injection, monitor the animals for convulsions in an observation cage for at least 20 minutes.
Protocol 2: Evaluation of Renal Excretory Function in Rats
This protocol is adapted from studies examining the diuretic and natriuretic effects of this compound.
1. Animal Model:
-
Species: Conscious Sprague-Dawley rats.
2. Drug Preparation and Administration:
-
Compound: this compound.
-
Dosage: 10, 30, or 50 µg/kg/min.
-
Route of Administration: Intravenous (i.v.) infusion.
3. Experimental Procedure:
-
Surgically implant catheters for intravenous infusion and urine collection prior to the experiment.
-
On the day of the experiment, begin a continuous intravenous infusion of the vehicle.
-
After a stabilization period, switch to the this compound infusion at the desired dose.
-
Collect urine samples at regular intervals to measure urine flow rate and sodium excretion.
-
Monitor heart rate and mean arterial blood pressure throughout the experiment.
4. Antagonist Co-administration (Optional):
-
To confirm that the observed effects are mediated by delta-opioid receptors, a selective antagonist like naltrindole (1 mg/kg, i.v.) can be administered prior to the this compound infusion.
Protocol 3: Assessment of Antinociceptive Effects in Mice
This protocol is based on research investigating the pain-relieving properties of this compound.
1. Animal Model:
-
Species: Mice (e.g., ICR strain).
2. Drug Preparation and Administration:
-
Compound: this compound.
-
Routes of Administration and Dosages:
-
Intraperitoneal (i.p.): Doses to be determined based on desired effect, up to 187 µmol/kg.
-
Intrathecal (i.t.): Doses up to 187 nmol/mouse.
-
Intracerebroventricular (i.c.v.): Doses up to 187 nmol/mouse.
-
3. Experimental Procedures (Nociception Assays):
-
Acetic Acid-Induced Writhing Test:
-
Administer this compound or vehicle via the desired route (i.p., i.t., or i.c.v.).
-
After a pre-treatment period, inject a dilute solution of acetic acid intraperitoneally.
-
Count the number of abdominal constrictions (writhes) over a defined period. A reduction in the number of writhes indicates antinociception.
-
-
Tail-Flick and Tail-Pinch Tests (for spinal antinociception):
-
Administer this compound or vehicle, typically via the intrathecal route.
-
Apply a noxious stimulus (heat for tail-flick, pressure for tail-pinch) to the mouse's tail.
-
Measure the latency to withdraw the tail. An increase in latency indicates antinociception.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to the delta-opioid receptor.
Experimental Workflow for In Vivo Rodent Study
Caption: General experimental workflow for a typical in vivo study using this compound in rodents.
References
- 1. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. δ-Opioid Receptor as a Molecular Target for Increasing Cardiac Resistance to Reperfusion in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renal excretory responses produced by the delta opioid agonist, this compound, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BW373U86 in Cardiac Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW373U86 is a potent and selective delta-opioid receptor (δ-OR) agonist that has demonstrated significant cardioprotective effects in various preclinical models of myocardial ischemia-reperfusion (I/R) injury. This document provides detailed application notes and experimental protocols for the use of this compound in studying its therapeutic potential and mechanisms of action in cardiac I/R injury. Activation of δ-ORs by this compound has been shown to reduce myocardial infarct size and improve cardiac function, making it a valuable tool for cardiovascular research. The signaling pathways involved in its protective effects are complex and appear to involve both receptor-dependent and -independent mechanisms, including the modulation of reactive oxygen species (ROS) and the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2]
Data Presentation
Table 1: Dose-Response of this compound on Myocardial Infarct Size in a Rat Model of I/R Injury
| Treatment Group | Dose (mg/kg) | Administration Timing | Ischemia Duration | Reperfusion Duration | Infarct Size (% of Area at Risk) | Reference |
| Control (Saline) | - | 24h prior to I/R | 30 min | 2h | 60 ± 3% | [1] |
| This compound | 0.01 | 24h prior to I/R | 30 min | 2h | 45 ± 4% | [1] |
| This compound | 0.1 | 24h prior to I/R | 30 min | 2h | 16 ± 3%* | [1] |
| This compound | 1.0 | 24h prior to I/R | 30 min | 2h | 35 ± 5% | |
| This compound | 1.0 | 5 min prior to reperfusion | 45 min | 2h | Reduced vs. Control |
*Note: The study by Patel et al. (2001) demonstrated a bell-shaped dose-response curve, with the maximal reduction in infarct size observed at 0.1 mg/kg.
Table 2: Effect of this compound in an In Vitro Chick Cardiomyocyte I/R Model
| Treatment Group | Concentration | Administration Timing | Ischemia Duration | Reperfusion Duration | Cell Death (%) | Reference |
| Control | - | - | 1h | 3h | 53 ± 6% | |
| This compound | 10 pM | 10 min before ischemia | 1h | 3h | 28 ± 5%* |
*Note: This study highlights the direct protective effect of this compound on cardiomyocytes.
Signaling Pathways
The cardioprotective effects of this compound are mediated through a complex signaling cascade. A key mechanism involves the activation of δ-opioid receptors, which leads to the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels. This, in turn, generates a small, controlled burst of reactive oxygen species (ROS) that acts as a signaling molecule to trigger downstream protective pathways, ultimately attenuating cell death. Evidence also suggests the involvement of Protein Kinase C (PKC) and the PI3K/Akt/mTOR pathway in δ-OR-mediated cardioprotection.
Caption: Signaling pathway of this compound-induced cardioprotection.
Experimental Protocols
In Vivo Rat Model of Myocardial Ischemia-Reperfusion
This protocol describes the induction of myocardial I/R injury in rats to evaluate the cardioprotective effects of this compound.
Materials:
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Male Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., sodium pentobarbital)
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Ventilator
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Surgical instruments
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6-0 silk suture
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This compound solution
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Saline (vehicle control)
-
Triphenyltetrazolium chloride (TTC)
-
Formalin
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and initiate mechanical ventilation.
-
Surgical Preparation: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Pass a 6-0 silk suture around the left anterior descending (LAD) coronary artery.
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Drug Administration: Administer this compound or vehicle intravenously at the desired dose and time point (e.g., 24 hours before ischemia or 5 minutes before reperfusion).
-
Ischemia: Induce regional ischemia by tightening the suture around the LAD for 30-45 minutes.
-
Reperfusion: Release the snare to allow for reperfusion for 2-24 hours.
-
Infarct Size Assessment: At the end of reperfusion, excise the heart and perform TTC staining to delineate the infarct area.
Caption: Experimental workflow for the in vivo rat I/R model.
Ex Vivo Langendorff-Perfused Isolated Heart Model
This model allows for the study of direct cardiac effects of this compound independent of systemic influences.
Materials:
-
Rat heart
-
Langendorff apparatus
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Krebs-Henseleit buffer
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This compound solution
-
Physiological monitoring equipment (pressure transducer, ECG)
Procedure:
-
Heart Isolation: Anesthetize the rat and rapidly excise the heart.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Drug Perfusion: Introduce this compound into the perfusate at the desired concentration for a specified duration before ischemia.
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Global Ischemia: Induce global ischemia by stopping the perfusion for 30 minutes.
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Reperfusion: Restore perfusion and monitor cardiac function (e.g., left ventricular developed pressure, heart rate) for 60-120 minutes.
-
Infarct Size Assessment: At the end of the experiment, the heart can be processed for TTC staining.
In Vitro Chick Cardiomyocyte Model of Simulated I/R
This cellular model is useful for mechanistic studies.
Materials:
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Primary chick cardiomyocytes
-
Cell culture reagents
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Ischemia buffer (hypoxic, acidic, hyperkalemic, and substrate-deprived)
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Reperfusion buffer (normoxic)
-
This compound solution
-
Cell viability assays (e.g., Propidium Iodide staining)
Procedure:
-
Cell Culture: Culture primary chick cardiomyocytes to confluence.
-
Pre-treatment: Treat the cells with this compound or vehicle for 10 minutes.
-
Simulated Ischemia: Replace the culture medium with ischemia buffer and incubate in a hypoxic chamber for 1 hour.
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Simulated Reperfusion: Replace the ischemia buffer with reperfusion buffer and return the cells to a normoxic incubator for 3 hours.
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Cell Viability Assessment: Determine the percentage of cell death using a suitable viability assay.
Myocardial Infarct Size Quantification
Triphenyltetrazolium Chloride (TTC) Staining Protocol:
-
Following the I/R protocol, excise the heart and rinse with cold saline.
-
Freeze the heart at -20°C for 1-2 hours to facilitate slicing.
-
Slice the ventricles into uniform transverse sections (e.g., 2 mm thick).
-
Incubate the slices in a 1% TTC solution in phosphate buffer at 37°C for 15-20 minutes.
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Viable myocardium, rich in dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale.
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Fix the slices in 10% formalin to enhance the contrast between stained and unstained tissue.
-
Image the heart slices and quantify the area of infarction relative to the total area at risk using image analysis software (e.g., ImageJ).
Caption: Logical relationship of TTC staining in myocardial tissue.
References
Application Notes and Protocols for BW373U86 in Murine Analgesia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing BW373U86, a selective delta-opioid receptor agonist, in preclinical analgesia studies in mice. The information is intended to guide researchers in designing and executing robust experiments to evaluate the antinociceptive properties of this compound.
Introduction to this compound
This compound is a non-peptidic small molecule that acts as a selective agonist for the delta (δ)-opioid receptor.[1] Its activation of these receptors, which are part of the G-protein coupled receptor (GPCR) family, initiates a signaling cascade that ultimately leads to analgesic effects.[1] This compound has been instrumental in elucidating the role of the delta-opioid system in pain modulation. However, it is important to note that systemic administration of this compound in mice has been associated with convulsive side effects, a factor that should be carefully considered in experimental design and dose selection.[2]
Mechanism of Action
This compound exerts its analgesic effects primarily through the activation of delta-opioid receptors, which are coupled to inhibitory G-proteins (Gi/Go). Upon binding of this compound, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in nociceptive signaling. The overall effect is a decrease in neuronal excitability and a reduction in the transmission of pain signals.
Caption: Signaling pathway of this compound leading to analgesia.
Experimental Protocols for Analgesia Assessment
The following are detailed protocols for commonly used analgesia assays in mice to evaluate the efficacy of this compound.
Hot Plate Test
The hot plate test is a widely used method to assess the response to a thermal stimulus, primarily reflecting supraspinal analgesic mechanisms.[3]
Experimental Workflow:
Caption: Workflow for the Hot Plate Test.
Protocol:
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.[4] A transparent cylinder is placed on the surface to confine the mouse.
-
Animals: Male Swiss Webster mice (20-25 g) are commonly used. Animals should be habituated to the testing room for at least 30 minutes before the experiment.
-
Procedure:
-
Gently place each mouse individually on the hot plate and immediately start a timer.
-
Observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) for the first sign of a nociceptive response. This is the baseline latency.
-
To prevent tissue damage, a cut-off time of 30-60 seconds is typically employed. If the mouse does not respond within this time, it should be removed from the hot plate, and the maximum latency is recorded.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, intrathecal).
-
At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the response latency again.
-
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Tail-Flick Test
The tail-flick test is another common method for assessing thermal nociception, primarily mediated at the spinal level.
Experimental Workflow:
References
Application Notes and Protocols for BW373U86 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW373U86 is a potent and selective non-peptide agonist for the delta-opioid receptor (δ-opioid receptor).[1] Its high affinity and selectivity make it a valuable research tool for investigating the physiological and pharmacological roles of the delta-opioid system. Radioligand binding assays are a fundamental technique to characterize the interaction of ligands with their receptors. This document provides a detailed protocol for a competitive radioligand binding assay using --INVALID-LINK---BW373U86 to determine the affinity of test compounds for the delta-opioid receptor.
Principle of the Assay
Radioligand binding assays measure the affinity of a ligand for a receptor by quantifying the amount of a radiolabeled ligand bound to the receptor at equilibrium. In a competitive binding assay, a fixed concentration of a radiolabeled ligand (e.g., --INVALID-LINK---BW373U86) competes with varying concentrations of an unlabeled test compound for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This value can be used to calculate the equilibrium dissociation constant (Ki) of the test compound, which represents its binding affinity.
Data Presentation
The following table summarizes the binding affinities (Ki) of this compound and other common ligands for various opioid receptors.
| Compound | Receptor | Ki (nM) | Radioligand Used | Tissue/Cell Source |
| This compound | Delta (δ) | 1.8 ± 0.4 | [3H]Naltrindole | Rat Brain Membranes |
| Mu (μ) | 15 ± 3 | [3H]DAMGO | Rat Brain Membranes | |
| Kappa (κ) | 34 ± 3 | [3H]U-69593 | Rat Brain Membranes | |
| Epsilon (ε) | 85 ± 4 | [3H]β-endorphin | Rat Brain Membranes | |
| Naltrindole | Delta (δ) | 0.06 | --INVALID-LINK---BW373U86 | Rat Brain Membranes[2] |
| Naltriben | Delta (δ) | 1.54 | --INVALID-LINK---BW373U86 | Rat Brain Membranes[2] |
| 7-Benzylidenenaltrexone | Delta (δ) | 4.49 | --INVALID-LINK---BW373U86 | Rat Brain Membranes[2] |
Experimental Protocols
This section details the procedures for preparing materials and conducting a competitive radioligand binding assay with --INVALID-LINK---BW373U86.
Materials and Reagents
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Radioligand: --INVALID-LINK---BW373U86
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Unlabeled Ligand: this compound (for non-specific binding determination) and test compounds
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Receptor Source: Rat brain membranes or cell membranes from HEK293 cells stably expressing the delta-opioid receptor.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
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Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
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Scintillation Cocktail
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Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
96-well plates
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Filtration apparatus (cell harvester)
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Liquid scintillation counter
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Protein assay kit (e.g., BCA or Bradford)
Experimental Workflow
Caption: Workflow for the this compound radioligand binding assay.
Preparation of Rat Brain Membranes
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Euthanize rats and rapidly dissect the brains.
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Homogenize the brain tissue in 10 volumes of ice-cold Homogenization Buffer (50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation.
-
Resuspend the final pellet in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
Radioligand Binding Assay (Competition)
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In a 96-well plate, set up the following reactions in triplicate:
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Total Binding: 50 µL of Assay Buffer, 50 µL of --INVALID-LINK---BW373U86 (at a concentration near its Kd), and 100 µL of membrane homogenate (50-100 µg of protein).
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Non-specific Binding (NSB): 50 µL of unlabeled this compound (10 µM final concentration), 50 µL of --INVALID-LINK---BW373U86, and 100 µL of membrane homogenate.
-
Competition: 50 µL of test compound at various concentrations, 50 µL of --INVALID-LINK---BW373U86, and 100 µL of membrane homogenate.
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC50:
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the competition curve and determine the IC50 value.
-
-
Calculate Ki:
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Signaling Pathway and Logical Relationships
Caption: Principle of the competitive radioligand binding assay.
References
Application Notes and Protocols for BW373U86 in Squirrel Monkey Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BW373U86, a nonpeptidic delta-opioid agonist, in behavioral studies involving squirrel monkeys. The information compiled from peer-reviewed literature is intended to guide researchers in designing and conducting experiments to evaluate the pharmacological effects of this compound.
Introduction to this compound
This compound is a selective delta-opioid receptor agonist that has been investigated for its potential therapeutic applications. Understanding its behavioral effects in non-human primates, such as the squirrel monkey, is crucial for predicting its clinical utility and potential side effects. The following sections detail the behavioral pharmacology of this compound, including its effects on nociception, schedule-controlled behavior, and its discriminative stimulus properties.
Behavioral Effects of this compound
Antinociceptive Effects
In squirrel monkeys, this compound has been evaluated for its antinociceptive effects using a shock titration procedure.[1] Under this paradigm, the monkeys can adjust the intensity of a mild electric shock, and the median shock level (MSL) they maintain is used as a measure of nociception.
Key Findings:
-
Intramuscular administration of this compound (1.0-30.0 mg/kg) resulted in an increase in the MSL, suggesting an antinociceptive effect.[1]
-
However, these increases were not dose-dependent and were of short duration, lasting only 15 minutes or less.[1]
-
Importantly, doses of this compound that increased the MSL were often associated with adverse effects such as tremors and convulsions immediately following administration.[1]
-
The antinociceptive effects and the associated toxic effects were blocked by the delta-opioid antagonist naltrindole, confirming a delta-opioid receptor-mediated mechanism.[1]
These findings suggest that while this compound exhibits a delta-agonist profile in squirrel monkeys, its potential as an analgesic may be limited by a narrow therapeutic window.
Interaction with Other Opioids
Interestingly, lower doses of this compound (0.01-0.3 mg/kg i.m.), which did not produce antinociception on their own, were found to modulate the effects of other opioid agonists.
Key Findings:
-
This compound potentiated the antinociceptive effects of the mu-opioid agonist l-methadone, shifting its dose-effect curve to the left. This potentiation was antagonized by naltrindole.
-
In morphine-tolerant monkeys, this compound also shifted the morphine dose-effect curve to the left.
-
Furthermore, this compound enhanced the effects of partial opioid agonists like buprenorphine, nalbuphine, butorphanol, and levallorphan.
These interactions highlight the complex role of the delta-opioid system in modulating the effects of other opioids.
Effects on Schedule-Controlled Behavior (in Rhesus Monkeys)
While specific data on schedule-controlled behavior in squirrel monkeys is limited, studies in rhesus monkeys provide valuable insights. In these studies, monkeys were trained to respond for food under a fixed-ratio schedule.
Key Findings:
-
This compound produced a dose-dependent suppression of response rates.
-
The effects were relatively short-lived, lasting 1 to 2 hours.
-
The rate-suppressing effects were potently antagonized by the selective delta-antagonist naltrindole, further confirming its mechanism of action.
Discriminative Stimulus Effects (in Rhesus Monkeys)
Drug discrimination studies are used to assess the subjective effects of a compound. In rhesus monkeys trained to discriminate the mu-agonist alfentanil or the kappa-agonist ethylketocyclazocine, this compound did not generalize to the discriminative stimulus effects of either drug. This indicates that the subjective effects of this compound are distinct from those of mu and kappa-opioid agonists.
Reinforcing Effects and Abuse Potential (in Rhesus Monkeys)
In a self-administration procedure with rhesus monkeys, this compound did not demonstrate reinforcing effects, suggesting a low abuse potential under the tested conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data from the cited studies.
Table 1: Antinociceptive and Adverse Effects of this compound in Squirrel Monkeys
| Dose (mg/kg, i.m.) | Effect on Median Shock Level (MSL) | Duration of Effect | Associated Adverse Effects |
| 1.0 - 30.0 | Increased | ≤ 15 minutes | Tremors, Convulsions |
| 0.01 - 0.3 | No significant increase | - | None reported at these doses |
Data from Dykstra et al., 1993.
Table 2: Effects of this compound on Schedule-Controlled Responding in Rhesus Monkeys
| Dose (mg/kg) | Effect on Response Rate | Duration of Effect | Antagonism by Naltrindole |
| Dose-dependent | Suppression | 1 - 2 hours | Potent antagonism (pKB = 6.5) |
Data from Negus et al., 1994.
Experimental Protocols
Protocol for Shock Titration Procedure in Squirrel Monkeys
This protocol is adapted from the methodology described by Dykstra et al. (1993).
Objective: To assess the antinociceptive effects of a compound.
Apparatus:
-
A primate restraining chair.
-
An experimental chamber equipped with a response lever and a grid floor for shock delivery.
-
A shock generator capable of delivering brief electric shocks of varying intensity.
-
A computer and interface to control the experiment and record data.
Procedure:
-
Training: Squirrel monkeys are trained to press a lever to terminate a brief electric shock. The shock intensity increases in discrete steps (e.g., every 15 seconds) if no response is made. A set number of responses (e.g., five) terminates the shock for a fixed period (e.g., 15 seconds), after which the shock resumes at a lower intensity. Monkeys learn to maintain the shock intensity at a tolerable level. The intensity at which the monkeys maintain the shock 50% of the time is defined as the Median Shock Level (MSL).
-
Drug Administration: Once stable baseline MSLs are established, the effects of the test compound (this compound) are evaluated. The drug is administered intramuscularly (i.m.) at various doses.
-
Testing: Following drug administration, the monkey is placed in the experimental chamber, and the session begins. The MSL is determined for the duration of the session.
-
Data Analysis: The MSL after drug administration is compared to the baseline MSL. A significant increase in the MSL is indicative of an antinociceptive effect.
Logical Workflow for Shock Titration Experiment
Caption: Workflow for a shock titration experiment to assess antinociception.
Signaling Pathways
Delta-Opioid Receptor Signaling
This compound exerts its effects by acting as an agonist at the delta-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the delta-opioid receptor initiates an intracellular signaling cascade.
Delta-Opioid Receptor Signaling Pathway
Caption: Simplified delta-opioid receptor signaling cascade initiated by this compound.
Conclusion
The available data indicate that this compound is a systemically active delta-opioid agonist in squirrel monkeys. While it demonstrates some antinociceptive properties, these are accompanied by a significant risk of adverse effects at effective doses. Its ability to modulate the effects of other opioids at lower, non-analgesic doses suggests a potential role for delta-opioid agonists in combination therapies. Further research is warranted to fully elucidate the behavioral pharmacology of this compound and similar compounds in squirrel monkeys, particularly concerning their effects on more complex behaviors and their potential therapeutic applications. The protocols and data presented here provide a foundation for such future investigations.
References
Troubleshooting & Optimization
BW373U86 convulsive side effects at high doses
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the convulsive side effects associated with the delta-opioid receptor agonist, BW373U86, particularly at high doses.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic convulsive side effects observed with high doses of this compound?
A1: At high doses, this compound, a nonpeptidic delta-opioid receptor-selective agonist, has been shown to induce brief, nonlethal convulsions in preclinical models, particularly mice.[1] The behavioral pattern is often characterized by a single, brief episode of convulsive activity, which has been compared to the effects of the chemical convulsant pentylenetetrazol.[1] Following the convulsion, a period of catalepsy may be observed.[2]
Q2: At what doses are the convulsive effects of this compound typically observed?
A2: The convulsive effects of this compound are dose-dependent. In mice, subcutaneous (s.c.) administration of doses increasing from 1 mg/kg to 10 mg/kg resulted in a corresponding increase in the percentage of animals exhibiting seizures.[2] Intracerebroventricular (i.c.v.) administration has been shown to decrease the latency to convulsive behavior and induce seizures at doses as low as 0.1 mg.[2] Chronic administration of 10 mg/kg this compound in rats resulted in convulsions only on the first day of treatment, suggesting the development of tolerance.
Q3: What is the underlying mechanism of this compound-induced convulsions?
A3: Evidence strongly suggests that the convulsive effects of this compound are mediated by its action on delta-opioid receptors (δORs). This is supported by findings that the selective delta-opioid receptor antagonist, naltrindole, can block these effects. The mechanism is believed to involve the direct inhibition of GABAergic neurons in the forebrain following δOR activation. More recent research also points to the potential involvement of β-arrestin signaling pathways in the manifestation of these seizures.
Q4: How can the convulsive effects of this compound be mitigated or blocked in an experimental setting?
A4: The convulsive effects can be attenuated or blocked for mechanistic studies. The selective delta-opioid antagonist naltrindole has been effectively used to prevent this compound-induced convulsions. Additionally, the benzodiazepine midazolam has been shown to completely eliminate these convulsions, suggesting the involvement of GABAergic pathways.
Q5: Does tolerance develop to the convulsive effects of this compound?
A5: Yes, tolerance to the convulsive effects of this compound develops rapidly. Pretreatment with a single injection of this compound has been shown to produce a dose-related reduction in its capacity to induce a second convulsion. In a chronic administration study in rats, convulsions were only observed on the first day of treatment with 10 mg/kg of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high incidence or severity of convulsions at a given dose. | - Strain or species differences in sensitivity. - Incorrect dose calculation or administration. - Interaction with other administered compounds. | - Review the literature for sensitivity data on the specific animal model being used. - Double-check all dose calculations and administration procedures. - If co-administering other drugs, investigate potential pharmacokinetic or pharmacodynamic interactions. |
| Inconsistent or variable convulsive responses. | - Variability in drug absorption or metabolism. - Differences in animal handling and stress levels. - Subjective scoring of convulsive behavior. | - Ensure consistent administration route and technique. - Standardize animal handling procedures to minimize stress. - Utilize a clear and objective behavioral scoring system (e.g., a modified Racine scale). Consider using electroencephalography (EEG) for more quantitative assessment. |
| Convulsions are interfering with the primary experimental endpoint. | - The dose of this compound is too high for the intended therapeutic effect to be observed without adverse effects. | - Consider a dose-response study to identify a dose that elicits the desired effect with minimal or no convulsive activity. - If studying the mechanism of the convulsive effect is not the primary goal, consider pretreating with an anticonvulsant like midazolam, or a δOR antagonist like naltrindole for control experiments. |
Data Summary
Table 1: Dose-Dependent Convulsive Effects of this compound in Mice
| Dose Range (s.c.) | Effect | Reference |
| 1 mg/kg - 10 mg/kg | Increasing percentage of mice exhibiting seizures. | |
| 3.2, 10.0, 32.0, or 100 mg/kg (pretreatment) | Dose-related reduction in the ability of a subsequent this compound injection to induce a second convulsion. |
Table 2: Pharmacological Modulation of this compound-Induced Convulsions in Mice
| Modulator | Dose | Effect on this compound-induced Convulsions | Reference |
| Naltrindole | 1.0, 3.2, and 10.0 mg/kg | Dose-dependent rightward shift in the potency of this compound to induce convulsions. | |
| Naltrexone | 10.0 and 100 mg/kg | Dose-dependent rightward shift in the potency of this compound to induce convulsions. | |
| Midazolam | 3.2 mg/kg | Completely eliminated convulsions. |
Experimental Protocols & Visualizations
Protocol: Assessment of Convulsive Behavior in Mice
-
Animal Model: Harlan ND4 mice are a commonly used strain.
-
Acclimation: Allow animals to acclimate to the testing room for at least 15 minutes prior to drug administration.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile water).
-
Administration: Administer this compound via subcutaneous (s.c.) injection at the desired dose.
-
Observation: Immediately following injection, place the mouse in an observation cage and monitor for convulsive behavior for a predetermined period (e.g., 20 minutes).
-
Scoring: Score the convulsive behavior using a standardized scale, such as the Racine scale, which stages seizures based on their severity.
-
Antagonist Studies: For mechanistic studies, administer the antagonist (e.g., naltrindole) at a specified time before the administration of this compound.
Caption: Workflow for assessing this compound-induced convulsions.
Signaling Pathway: Proposed Mechanism of Convulsion
The convulsive effects of this compound are initiated by its binding to the delta-opioid receptor (δOR), a G-protein coupled receptor. This activation is thought to inhibit the activity of GABAergic neurons, which are inhibitory neurons in the central nervous system. A reduction in GABAergic inhibition can lead to hyperexcitability and seizure activity. This pathway can be blocked by δOR antagonists like naltrindole.
Caption: Proposed signaling pathway for this compound-induced convulsions.
References
- 1. Convulsive effects of systemic administration of the delta opioid agonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor expression and signaling properties in the brain, and structural ligand motifs that contribute to delta opioid receptor agonist-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BW373U86 Dosage to Avoid Seizures
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of the delta-opioid receptor agonist BW373U86 while minimizing the risk of seizure induction. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vivo experiments.
Troubleshooting Guides
Issue 1: Observed Seizures or Convulsive Behavior After this compound Administration
-
Question: My study animals are exhibiting seizures after subcutaneous (s.c.) injection of this compound. How can I mitigate this?
-
Answer: The convulsive effects of this compound are dose-dependent and can be influenced by the route and speed of administration.[1] Consider the following strategies:
-
Dose Reduction: Lowering the dose of this compound is the most direct approach to reducing seizure incidence. A dose-response relationship has been observed in mice, with the percentage of animals experiencing seizures increasing as the subcutaneous dose rises from 1 mg/kg to 10 mg/kg.[1]
-
Alter Route of Administration: The pharmacokinetic profile of the compound plays a crucial role in its seizure liability.
-
Oral Gavage: Consider switching to oral administration. While potentially having lower bioavailability, this route leads to slower absorption and may help maintain plasma concentrations below the seizure threshold.
-
Slow Intravenous (IV) Infusion: If IV administration is necessary, a slow infusion is critical. Studies with the structurally similar delta-opioid agonist SNC80 have shown that a 1 mg/kg dose infused over 60 minutes did not induce convulsions in rats, whereas the same dose infused over 20 seconds resulted in convulsions in approximately 60% of the animals.[1]
-
-
Co-administration with an Anticonvulsant: Pre-treatment with certain anticonvulsants can prevent this compound-induced seizures. For instance, a 3.2 mg/kg dose of midazolam has been shown to completely eliminate convulsions induced by this compound in mice.[2]
-
Induction of Tolerance: A single administration of a seizure-inducing dose of this compound can lead to the development of tolerance to its convulsive effects. Subsequent administrations, even at the same dose, may not produce seizures.[3] However, this approach should be carefully considered within the context of the experimental design.
-
Issue 2: Difficulty in Separating the Therapeutic Window from the Convulsive Window
-
Question: I am struggling to find a dose of this compound that provides the desired therapeutic effect (e.g., antinociception, antidepressant-like effect) without inducing seizures. What can I do?
-
Answer: Achieving a clear separation between the therapeutic and convulsive dose ranges is a known challenge with this compound and similar delta-opioid agonists. Here are some strategies:
-
Comprehensive Dose-Response Studies: Conduct detailed dose-response studies for both the desired therapeutic effect and seizure incidence using various routes of administration (s.c., i.p., oral, slow IV infusion). This will help to identify a potential therapeutic window.
-
Pharmacokinetic Analysis: Correlate plasma and brain concentrations of this compound with therapeutic efficacy and the onset of seizures. This can help establish a maximum tolerated concentration (Cmax) that should not be exceeded.
-
Behavioral Monitoring: Carefully observe and score the severity of any convulsive behaviors using a standardized scale (e.g., a modified Racine scale). This will allow for a more nuanced understanding of the dose-response relationship for neurotoxicity.
-
Electroencephalogram (EEG) Monitoring: For a more precise assessment of seizure liability, implant animals with EEG electrodes to detect sub-clinical seizure activity that may not be apparent through behavioral observation alone.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the underlying mechanism of this compound-induced seizures?
-
A1: this compound-induced seizures are mediated by the activation of delta-opioid receptors. Research suggests that this may involve the inhibition of GABAergic neurons in the forebrain, leading to a state of neuronal hyperexcitability. The signaling cascade involves G-protein coupling, and there is evidence to suggest that strong recruitment of β-arrestin 2 by 'SNC80-type' agonists like this compound may be correlated with seizure intensity.
-
Q2: Are there alternative delta-opioid agonists with a lower seizure liability?
-
A2: Yes, second-generation delta-opioid agonists have been developed with reduced or no convulsive properties. These compounds often exhibit different intracellular signaling profiles, such as being G-protein biased agonists with lower β-arrestin recruitment.
-
Q3: How can I confirm that the observed convulsive behavior is indeed a seizure?
-
A3: While behavioral observation is the first step, definitive confirmation requires electroencephalogram (EEG) recordings. EEG monitoring can detect the characteristic spike-and-wave discharges associated with seizure activity in the brain.
-
Q4: Does tolerance develop to the therapeutic effects of this compound at the same rate as tolerance to its convulsive effects?
-
A4: Tolerance can develop to both the convulsive and some therapeutic effects of this compound. For example, while tolerance to the convulsive effects is observed after a single administration, tolerance to the antidepressant-like effects in the forced swim test has been noted to develop with chronic administration. The rate of tolerance development for different effects may vary and should be assessed empirically in the context of your specific experimental paradigm.
Data Presentation
Table 1: Dose-Response Data for this compound in Rodents (Subcutaneous Administration)
| Species | Effect Measured | Dose Range (mg/kg, s.c.) | Observation | Reference |
| Mouse | Seizure Incidence | 1 - 10 | Dose-dependent increase in the percentage of mice exhibiting seizures. | |
| Mouse | Antinociception (Abdominal Constriction Assay) | i.p. route showed dose-dependent effects | Not active via p.o. route in tail-flick or tail-pinch assays. | |
| Rat | Antidepressant-like Effect (Forced Swim Test) | 10 | Significant antidepressant-like effect after a single administration. | |
| Rat | Seizure Incidence | 10 | A single administration produces a clonic convulsion in most animals. |
Table 2: Influence of Administration Route on Seizure Liability of a Delta-Opioid Agonist (SNC80)
| Species | Administration Route | Dose (mg/kg) | Infusion Time | Seizure Incidence | Reference |
| Rat | Intravenous (IV) | 1 | 20 seconds | ~60% of rats | |
| Rat | Intravenous (IV) | 1 | 60 minutes | No convulsions |
Experimental Protocols
Protocol 1: Assessment of Seizure Liability using Behavioral Observation and EEG Monitoring
-
Animal Preparation:
-
Adult male Sprague-Dawley rats (250-300g) are surgically implanted with cortical EEG electrodes under isoflurane anesthesia.
-
Electrodes are placed over the frontal and parietal cortices. A reference electrode is placed over the cerebellum.
-
Animals are allowed to recover for at least 7 days post-surgery.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile saline).
-
For subcutaneous administration, inject the desired dose into the loose skin on the back of the neck.
-
For slow intravenous infusion, cannulate the jugular vein and infuse the drug using a syringe pump over a predetermined period (e.g., 60 minutes).
-
-
Behavioral and EEG Monitoring:
-
Immediately following drug administration, place the animal in a clear observation chamber.
-
Simultaneously record video and EEG data for at least 60 minutes.
-
Score convulsive behavior using a modified Racine's scale (Stage 1: mouth and facial movements; Stage 2: head nodding; Stage 3: forelimb clonus; Stage 4: rearing with forelimb clonus; Stage 5: rearing and falling with loss of posture).
-
Analyze EEG recordings for the presence of epileptiform activity, such as spike-and-wave discharges.
-
-
Data Analysis:
-
Determine the percentage of animals exhibiting seizures at each dose.
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Calculate the latency to the first seizure and the duration of seizure activity.
-
Quantify the frequency and duration of spike-and-wave discharges in the EEG recordings.
-
Protocol 2: Forced Swim Test for Antidepressant-Like Activity
-
Apparatus:
-
A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
-
Procedure:
-
Day 1 (Pre-test): Place each rat individually into the swim cylinder for a 15-minute session. This serves to induce a state of behavioral despair. Remove the rat, dry it with a towel, and return it to its home cage.
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Day 2 (Test): Administer this compound or vehicle at the desired dose and route of administration. Thirty minutes after injection, place the rat back into the swim cylinder for a 5-minute test session.
-
-
Data Acquisition and Analysis:
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Record the entire 5-minute test session with a video camera.
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An observer blind to the treatment conditions should score the duration of immobility. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
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A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
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Protocol 3: Tail-Flick Test for Antinociceptive Activity
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Apparatus:
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A tail-flick analgesia meter consisting of a radiant heat source and a photosensor to detect the tail flick.
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-
Procedure:
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Gently restrain the mouse or rat, allowing the tail to be positioned over the radiant heat source.
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Activate the heat source and start a timer.
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The timer automatically stops when the animal flicks its tail away from the heat, and the latency is recorded.
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A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
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Drug Testing:
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Measure the baseline tail-flick latency for each animal.
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Administer this compound or vehicle.
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Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).
-
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Data Analysis:
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Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
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A significant increase in %MPE in the this compound-treated group compared to the vehicle group indicates an antinociceptive effect.
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Mandatory Visualizations
Caption: Delta-opioid receptor signaling pathway activated by this compound.
Caption: Workflow for optimizing this compound dosage to avoid seizures.
Caption: Logical relationship for troubleshooting this compound-induced seizures.
References
- 1. Receptor expression and signaling properties in the brain, and structural ligand motifs that contribute to delta opioid receptor agonist-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convulsive effects of systemic administration of the delta opioid agonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Midazolam Blockade of BW373U86-Induced Convulsions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing midazolam to block convulsions induced by the delta-opioid receptor agonist, BW373U86. This resource includes detailed experimental protocols, quantitative data summaries, troubleshooting guides, and frequently asked questions (FAQs) to facilitate successful and reproducible experiments.
Experimental Protocols
Induction of Convulsions with this compound in Mice
This protocol outlines the procedure for inducing convulsions in mice using the delta-opioid receptor agonist, this compound.
Materials:
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This compound hydrochloride
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Sterile, pyrogen-free saline (0.9% NaCl)
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Male Swiss mice (or other appropriate strain), 20-30g
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Animal scale
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Syringes (1 mL) with 25-27 gauge needles for subcutaneous injection
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Observation chambers (e.g., clear Plexiglas cages)
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Timer
Procedure:
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Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
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Drug Preparation: Prepare a stock solution of this compound in sterile saline. For example, to achieve a 1 mg/mL concentration, dissolve 10 mg of this compound in 10 mL of saline. Vortex thoroughly to ensure complete dissolution. Further dilutions can be made from this stock solution to achieve the desired final concentrations for dose-response studies.
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Dosing:
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Weigh each mouse immediately before injection to ensure accurate dosing.
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Administer this compound via subcutaneous (s.c.) injection in the scruff of the neck.
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A dose range of 1 mg/kg to 10 mg/kg is known to produce convulsions in a dose-dependent manner[1]. A common dose used to reliably induce convulsions is 10 mg/kg[1].
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Observation:
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Immediately after injection, place the mouse in an individual observation chamber.
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Observe the animal continuously for at least 30 minutes for the onset of convulsive behavior.
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Record the latency to the first convulsive episode and the duration of the convulsion.
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Convulsions induced by this compound are typically characterized by a brief, nonlethal episode of clonic and/or tonic seizures, which may be followed by a period of catalepsy[1]. The behavioral pattern is similar to that produced by pentylenetetrazol[2].
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Use a standardized seizure scoring system, such as a modified Racine scale, to quantify the severity of the convulsions.
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Midazolam Administration to Block this compound-Induced Convulsions
This protocol describes the administration of midazolam to prevent or block the convulsive effects of this compound.
Materials:
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Midazolam hydrochloride solution (commercially available or prepared in sterile saline)
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This compound (prepared as described above)
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Male Swiss mice (or other appropriate strain), 20-30g
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Animal scale
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Syringes (1 mL) with 25-27 gauge needles for intraperitoneal and subcutaneous injections
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Observation chambers
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Timer
Procedure:
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Animal and Drug Preparation: Follow steps 1 and 2 from the protocol above for animal acclimation and this compound preparation. Prepare midazolam solution at the desired concentration in sterile saline.
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Midazolam Pre-treatment:
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Weigh each mouse.
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Administer midazolam via intraperitoneal (i.p.) injection. A dose of 3.2 mg/kg of midazolam has been shown to completely eliminate convulsions induced by this compound[2].
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The pre-treatment time can vary, but typically midazolam is administered 15-30 minutes before the this compound challenge.
-
-
This compound Challenge:
-
Following the midazolam pre-treatment interval, administer this compound subcutaneously as described in the previous protocol (e.g., 10 mg/kg).
-
-
Observation:
-
Immediately place the mouse in an observation chamber and monitor for convulsive behavior for at least 30 minutes.
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Record the presence or absence of convulsions. If convulsions occur, note the latency, duration, and severity.
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Compare the results to a control group that received a vehicle (saline) injection instead of midazolam before the this compound challenge.
-
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the interaction between this compound and midazolam.
Table 1: Dose-Dependent Convulsant Effect of this compound in Mice
| This compound Dose (mg/kg, s.c.) | Percentage of Mice Convulsing |
| 1 | Low |
| 3.2 | Moderate |
| 10 | High (approaching 100%) |
Data adapted from Comer et al., 1993.
Table 2: Efficacy of Midazolam in Blocking this compound-Induced Convulsions
| Midazolam Dose (mg/kg, i.p.) | This compound Challenge Dose (mg/kg, s.c.) | Outcome |
| 0.32 | Up to 100 | Did not prevent convulsions |
| 3.2 | Up to 100 | Completely eliminated convulsions |
Data from Comer et al., 1993.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in this compound-induced neuronal hyperexcitability and the anticonvulsant mechanism of midazolam.
Caption: this compound-Induced Convulsion Signaling Pathway.
Caption: Midazolam's Anticonvulsant Mechanism of Action.
Experimental Workflow
Caption: Experimental Workflow for Testing Midazolam's Efficacy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low incidence of convulsions with this compound | - Incorrect dose calculation: Errors in weighing the compound or the animal. - Improper drug administration: Subcutaneous injection was not delivered correctly. - Drug degradation: this compound solution was not freshly prepared or was stored improperly. - Animal strain variability: Different mouse strains may have varying sensitivities. | - Double-check all calculations and ensure the scale is calibrated. - Ensure proper subcutaneous injection technique. - Prepare fresh this compound solutions for each experiment. - Use a consistent and well-characterized mouse strain. |
| High variability in convulsion latency or severity | - Inconsistent injection timing or technique. - Stress levels of the animals: High stress can influence seizure thresholds. - Subjective seizure scoring: Different observers may score seizures differently. | - Standardize the injection procedure and timing across all animals. - Handle animals gently and minimize stress before and during the experiment. - Train all observers on a standardized seizure scoring scale (e.g., a modified Racine scale) and perform scoring blindly if possible. |
| Midazolam does not block convulsions at the expected dose | - Incorrect dose calculation or administration. - Timing of administration: The pre-treatment interval may be too short or too long. - Drug interaction or metabolism: The specific animal model may metabolize midazolam differently. | - Verify all dosing calculations and injection techniques. - Optimize the pre-treatment interval (a 15-30 minute window is a good starting point). - Consider performing a dose-response study with midazolam in your specific animal model. |
| Adverse effects observed (e.g., excessive sedation, respiratory depression) | - Dose of midazolam is too high. - Interaction with other experimental factors. | - If using doses higher than 3.2 mg/kg, be aware of potential sedative effects and monitor animals closely. - If combining with other compounds, consider potential synergistic sedative effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to convulsions?
A1: this compound is a selective agonist for the delta-opioid receptor (δOR). While the precise downstream pathway leading to convulsions is still under investigation, activation of δORs can lead to a decrease in the activity of adenylyl cyclase, which in turn can modulate the function of various ion channels, leading to increased neuronal excitability. Additionally, δOR activation has been linked to the β-arrestin 2 and ERK signaling pathways, which may also contribute to a pro-convulsant state.
Q2: How does midazolam block these convulsions?
A2: Midazolam is a benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor (at the interface of the α and γ subunits) and enhances the effect of the inhibitory neurotransmitter GABA. This leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuron. This hyperpolarization makes the neuron less likely to fire an action potential, thus reducing overall neuronal excitability and preventing the generation and spread of seizure activity.
Q3: Are there alternative routes of administration for midazolam in this experimental model?
A3: While intraperitoneal (i.p.) injection is common in rodent studies for systemic drug delivery, other routes such as subcutaneous (s.c.) or oral administration are also possible. However, the onset and duration of action will vary depending on the route. For rapid anticonvulsant effects, i.p. or intravenous (i.v.) administration is generally preferred.
Q4: What behavioral observations should be recorded during the experiment?
A4: Key behavioral parameters to record include:
-
Latency to the first seizure: The time from this compound injection to the onset of the first convulsive behavior.
-
Duration of the seizure: The length of the convulsive episode.
-
Seizure severity: Using a standardized scoring system (e.g., a modified Racine scale) to grade the intensity of the convulsion (e.g., from facial clonus to generalized tonic-clonic seizures with loss of posture).
-
Presence of catalepsy: A state of immobility that may follow the convulsion.
Q5: Can tolerance develop to the convulsant effects of this compound?
A5: Yes, studies have shown that tolerance can develop to the convulsive effects of this compound with repeated administration. This is an important consideration for the design of chronic studies.
Q6: Are there any specific safety precautions to consider when working with these compounds?
A6: Standard laboratory safety procedures should be followed when handling any chemical compound. This compound can induce convulsions, so appropriate animal handling and monitoring procedures are essential. Midazolam can have sedative effects, so researchers should be aware of potential changes in animal behavior. All procedures should be performed in accordance with approved animal care and use protocols.
References
- 1. Receptor expression and signaling properties in the brain, and structural ligand motifs that contribute to delta opioid receptor agonist-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convulsive effects of systemic administration of the delta opioid agonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BW373U86 Tolerance Development in Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for navigating the complexities of tolerance development to the selective delta-opioid receptor agonist, BW373U86, in chronic studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during in vivo experiments involving chronic administration of this compound.
| Question/Issue | Answer/Troubleshooting Steps |
| Why am I not observing the expected acute effects of this compound (e.g., antidepressant-like effects)? | 1. Dose Optimization: The effective dose of this compound can vary based on the animal model, strain, and specific behavioral assay. An acute dose of 10 mg/kg (s.c.) has been shown to produce significant antidepressant-like effects in the rat forced swim test.[1][2] If this dose is ineffective, consider a dose-response study to determine the optimal dose for your specific experimental conditions. 2. Route of Administration: Subcutaneous (s.c.) injection is a commonly used and effective route for this compound. Ensure proper administration technique to guarantee consistent drug delivery. 3. Vehicle Control: Always include a vehicle-treated control group to ensure that the observed effects are specific to this compound. Sterile water is a common vehicle for this compound.[1] |
| My animals developed tolerance to the convulsant effects of this compound after a single injection. Is this expected? | Yes, this is a well-documented phenomenon. Rapid tolerance to the convulsive effects of this compound develops after a single administration.[1][3] This is a key characteristic of the compound's pharmacological profile. |
| How long does it take for tolerance to the antidepressant-like effects of this compound to develop? | Tolerance to the antidepressant-like effects, as measured by the forced swim test, is not immediate. Studies have shown that daily administration of 10 mg/kg this compound for 8 or 21 days leads to a loss of the acute antidepressant-like effect. |
| I am observing high variability in my behavioral data during a chronic study. How can I reduce this? | 1. Acclimatization: Ensure that animals are properly acclimated to the housing facilities, handling procedures, and testing environment to minimize stress-induced variability. 2. Consistent Dosing Schedule: Administer this compound at the same time each day to maintain consistent pharmacokinetic and pharmacodynamic profiles. 3. Control for Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the animal facility and testing rooms. |
| Can tolerance to this compound be prevented or reversed? | The delta-opioid receptor antagonist naltrindole can prevent the development of tolerance to the convulsive effects of this compound when administered shortly after the initial this compound injection. This suggests that the initial activation of the delta-opioid receptor is crucial for the induction of tolerance. Information on the reversal of established tolerance is limited. |
| Are there any known issues with the stability of this compound in solution? | While specific stability data is not readily available in the provided search results, it is good laboratory practice to prepare fresh solutions of this compound for each experiment to ensure consistent potency. If storing solutions, they should be kept at an appropriate temperature (e.g., 4°C) and protected from light, and their stability should be validated. |
Quantitative Data on Tolerance Development
The development of tolerance to this compound occurs at different rates for its various pharmacological effects. The following tables summarize the available data from chronic administration studies in rodents.
Table 1: Tolerance to the Antidepressant-Like Effects of this compound in the Rat Forced Swim Test
| Treatment Duration | Dose (s.c.) | Effect on Immobility Time | Conclusion on Tolerance |
| Acute (Single Dose) | 10 mg/kg | Significant Decrease | No Tolerance |
| 8 Days (Chronic) | 10 mg/kg/day | No Significant Change | Tolerance Developed |
| 21 Days (Chronic) | 10 mg/kg/day | No Significant Change | Tolerance Developed |
Table 2: Tolerance to the Convulsive Effects of this compound in Mice
| Pre-treatment | Challenge Dose | Observation | Conclusion on Tolerance |
| Single injection of this compound | Subsequent this compound injection | Dose-related reduction in the incidence of convulsions | Rapid Tolerance Development |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound tolerance.
Protocol 1: Induction and Assessment of Tolerance to the Antidepressant-Like Effects of this compound in Rats
Objective: To induce and measure tolerance to the antidepressant-like effects of this compound using the forced swim test.
Materials:
-
Male Sprague-Dawley rats
-
(+)this compound
-
Sterile water for injection (vehicle)
-
Forced swim test apparatus (cylinder of water)
Procedure:
-
Animal Acclimatization: Acclimate rats to the animal facility for at least one week before the start of the experiment. Handle the animals daily to reduce stress.
-
Chronic Dosing:
-
Divide the animals into two groups: Vehicle control and this compound-treated.
-
Administer either vehicle or this compound (10 mg/kg, s.c.) once daily for 21 consecutive days.
-
-
Forced Swim Test (FST):
-
On day 22, one hour after the final injection, conduct the FST.
-
The standard FST procedure involves placing the rat in a cylinder filled with water (25°C) for a 15-minute session. A pre-swim session is not always necessary.
-
Record the duration of immobility, swimming, and climbing behaviors during the session.
-
-
Data Analysis:
-
Compare the immobility time between the vehicle-treated and this compound-treated groups.
-
A lack of significant difference in immobility time between the two groups indicates the development of tolerance to the antidepressant-like effect of this compound.
-
Protocol 2: Assessment of Rapid Tolerance to the Convulsive Effects of this compound in Mice
Objective: To demonstrate the rapid development of tolerance to the convulsive effects of this compound.
Materials:
-
Male mice (e.g., Swiss-Webster)
-
(+)this compound
-
Saline (vehicle)
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing and testing environment.
-
Initial Injection and Observation:
-
Administer a convulsive dose of this compound (e.g., 32 mg/kg, s.c.) to a group of mice.
-
Observe the mice for the occurrence and characteristics of convulsions for at least 30 minutes.
-
-
Challenge Injection:
-
24 hours after the initial injection, administer the same dose of this compound to the same group of mice.
-
A control group receiving vehicle on day 1 and the challenge dose on day 2 should be included.
-
-
Observation and Data Analysis:
-
Observe the mice for convulsive activity after the challenge injection.
-
Compare the incidence and severity of convulsions between the pre-treated group and the control group. A significant reduction in convulsive activity in the pre-treated group demonstrates rapid tolerance development.
-
Signaling Pathways and Experimental Workflows
The development of tolerance to this compound is intrinsically linked to the desensitization of the delta-opioid receptor. This process involves a cascade of intracellular signaling events.
Signaling Pathway of Delta-Opioid Receptor Desensitization
Activation of the delta-opioid receptor by this compound initiates a signaling cascade that, upon prolonged stimulation, leads to receptor desensitization and tolerance. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.
Caption: this compound-induced delta-opioid receptor desensitization pathway.
Experimental Workflow for Investigating this compound Tolerance
A typical experimental workflow for studying tolerance to this compound involves several key stages, from initial drug administration to behavioral assessment and molecular analysis.
Caption: General experimental workflow for chronic this compound tolerance studies.
Logical Relationship for Troubleshooting Unexpected Results
When encountering unexpected outcomes in your experiments, a systematic approach to troubleshooting is essential. The following diagram outlines a logical decision-making process.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
- 1. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convulsive effects of systemic administration of the delta opioid agonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of BW373U86: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of BW373U86 in your research. Below you will find comprehensive data on solubility, detailed protocols for vehicle preparation, and troubleshooting guides to address common experimental challenges.
Solubility Profile of this compound
Accurate solubility data is critical for preparing stock solutions and ensuring the success of your experiments. The following table summarizes the known solubility characteristics of this compound.
| Solvent/Vehicle | Form of this compound | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Free Base | Information not available | Generally soluble. |
| 1 eq. HCl | Free Base | ≤ 100 mM | |
| Sterile Water | Dihydrochloride salt | Information not available | Suitable for in vivo subcutaneous administration. |
Experimental Protocols: Vehicle Preparation
The choice of vehicle is dependent on the experimental design and the required route of administration. Below are detailed methodologies for preparing this compound for experimental use.
Protocol 1: Preparation of this compound Dihydrochloride in Sterile Water for Subcutaneous Injection
This protocol is adapted from in vivo studies utilizing the dihydrochloride salt of this compound.
Materials:
-
(+)-BW373U86 dihydrochloride
-
Sterile, USP-grade water for injection
Procedure:
-
Weighing: Accurately weigh the desired amount of (+)-BW373U86 dihydrochloride powder using a calibrated analytical balance.
-
Dissolution: In a sterile container, add the weighed powder to the appropriate volume of sterile water to achieve the target concentration.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required for your experiment, filter the solution through a 0.22 µm sterile syringe filter into a new sterile container.
-
Storage: Store the prepared solution as recommended (see FAQs for storage guidance).
Protocol 2: General Protocol for Preparing a DMSO Stock Solution
This protocol provides a general method for preparing a stock solution of this compound in DMSO, which can then be diluted into aqueous buffers for in vitro assays.
Materials:
-
This compound (free base)
-
Anhydrous, cell culture grade DMSO
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: In a sterile, chemically resistant vial, add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but be cautious of potential degradation.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption.
Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise during the handling and use of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended storage condition for solid this compound?
-
It is recommended to store solid this compound in a cool, dry place.
-
-
Q2: How should I store my prepared this compound solutions?
-
Aqueous solutions should be prepared fresh for each experiment if possible. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For long-term storage, DMSO stock solutions should be aliquoted and stored at -20°C or -80°C.
-
-
Q3: Can I use a different vehicle for in vivo administration?
-
While sterile water has been used for the dihydrochloride salt, other vehicles may be suitable depending on the route of administration and the specific salt form of this compound. It is crucial to perform small-scale solubility and stability tests before proceeding with in vivo experiments. For intravenous administration, co-solvent systems such as those containing PEG, propylene glycol, or cyclodextrins may be necessary, but these must be carefully optimized and tested for tolerability.
-
Troubleshooting Common Issues
-
Issue 1: My this compound is not dissolving in the chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or you may be using the incorrect salt form for an aqueous vehicle.
-
Troubleshooting Steps:
-
Verify Salt Form: Ensure you are using the appropriate form of this compound for your chosen solvent (e.g., dihydrochloride salt for aqueous solutions).
-
Increase Solvent Volume: Try reducing the concentration by adding more solvent.
-
Gentle Heating: Briefly warm the solution in a water bath (e.g., 37°C) to aid dissolution.
-
Sonication: Use a bath sonicator to increase the rate of dissolution.
-
Switch Solvents: If the compound remains insoluble, consider using a stronger organic solvent like DMSO to prepare a stock solution, which can then be diluted.
-
-
-
Issue 2: I observed precipitation after diluting my DMSO stock solution into an aqueous buffer for my in vitro assay.
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Possible Cause: This is a common issue known as "antisolvent precipitation," where a compound soluble in an organic solvent crashes out when introduced to an aqueous environment.
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Troubleshooting Steps:
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Reduce Final Concentration: The simplest solution is often to lower the final concentration of this compound in your assay.
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Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the DMSO concentration.
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Increase Final DMSO Concentration: A slightly higher final percentage of DMSO in your assay buffer (e.g., up to 1%) may help maintain solubility. However, always run a vehicle control to ensure the DMSO concentration is not affecting your experimental results.
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Use of Pluronic F-68: Consider adding a small amount of a non-ionic surfactant like Pluronic F-68 to your aqueous buffer to help maintain the solubility of the compound.
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Signaling Pathway of this compound
This compound is a selective agonist for the δ-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.
Experimental Workflow for Vehicle Preparation and Use
The following diagram illustrates a logical workflow for the preparation and use of this compound in a typical experimental setting.
Technical Support Center: BW373U86 for Subcutaneous Injection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of BW373U86 for subcutaneous injection in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent and selective non-peptidic agonist for the delta-opioid receptor, commonly used in scientific research.[1][2] It is an alkaloid compound with analgesic and antidepressant effects observed in animal studies.[2] Key physicochemical properties are summarized in the table below.
Q2: What solvents can be used to dissolve this compound?
A2: Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO) and 1 equivalent of Hydrochloric Acid (HCl). Some studies have also reported dissolving it in sterile water for subcutaneous injections, suggesting that it might be available as a water-soluble salt (e.g., hydrochloride salt).
Q3: What is the recommended storage condition for this compound?
A3: this compound should be stored at +4°C for short-term storage and can be stored at -20°C for long-term storage.
Q4: What are the reported doses of this compound for subcutaneous injection in animal studies?
A4: In rats, subcutaneous administration of this compound has been reported at doses ranging from 0.2 to 2 mg/kg.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 435.61 g/mol | [2] |
| Chemical Formula | C₂₇H₃₇N₃O₂ | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Soluble to 100 mM in 1eq. HCl |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using an Aqueous Vehicle (for water-soluble salt form)
This protocol is suitable if this compound is obtained as a hydrochloride or other water-soluble salt.
Materials:
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This compound powder
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Sterile, pyrogen-free water for injection or sterile saline (0.9% NaCl)
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Sterile vials
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Sterile filters (0.22 µm)
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Vortex mixer
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pH meter and sterile pH adjustment solutions (e.g., sterile 0.1 N NaOH and 0.1 N HCl) if necessary
Procedure:
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Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
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Weighing: Accurately weigh the required amount of this compound powder.
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Reconstitution: Add the sterile water for injection or saline to the vial containing the powder. The volume will depend on the desired final concentration.
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Dissolution: Gently vortex the vial until the powder is completely dissolved. Visually inspect for any particulate matter.
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pH Measurement and Adjustment (Optional but Recommended): Measure the pH of the solution. For subcutaneous injections, a pH between 5.5 and 7.4 is generally well-tolerated. If necessary, adjust the pH using sterile 0.1 N NaOH or 0.1 N HCl. Add the adjustment solutions dropwise and mix well after each addition.
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Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.
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Final Concentration Check: If possible, verify the concentration of the final solution using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
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Storage: Store the final solution at 2-8°C and use it within a timeframe validated by stability studies.
Protocol 2: Preparation of this compound Solution using a Co-solvent System (for free base form)
This protocol is for the free base form of this compound, which has lower aqueous solubility.
Materials:
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This compound powder (free base)
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Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
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Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
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Sterile vials
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Vortex mixer
Procedure:
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Aseptic Technique: Work in a sterile environment.
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Weighing: Accurately weigh the this compound powder.
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Initial Dissolution: Add a minimal amount of DMSO to the powder to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO. Vortex until fully dissolved.
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Dilution: For the final injection volume, further dilute the DMSO stock solution with sterile saline or PBS. It is critical to keep the final concentration of DMSO as low as possible (ideally below 10%, and preferably below 5% v/v) to minimize toxicity and injection site reactions. Perform the dilution slowly, adding the aqueous vehicle to the DMSO stock while vortexing to prevent precipitation.
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Visual Inspection: Carefully inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (see Troubleshooting section).
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Storage: Prepare this formulation fresh before each experiment. Due to the presence of a co-solvent, long-term stability may be limited.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock with aqueous vehicle. | The concentration of this compound exceeds its solubility in the final vehicle composition. | - Increase the proportion of DMSO in the final solution (be mindful of toxicity limits).- Decrease the final concentration of this compound.- Consider using a different co-solvent system (e.g., a mixture of DMSO and PEG400).- Investigate the use of solubilizing agents such as cyclodextrins. |
| Cloudiness or particulate matter in the final solution. | Incomplete dissolution or presence of impurities. | - Ensure vigorous vortexing and adequate time for dissolution.- Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles or microbial contamination. |
| Injection site irritation or inflammation in experimental animals. | - The pH of the solution is outside the physiological range.- The concentration of the co-solvent (e.g., DMSO) is too high.- The solution is not isotonic. | - Adjust the pH of the final solution to be between 5.5 and 7.4.- Reduce the final concentration of the co-solvent to the lowest possible level that maintains solubility.- Use an isotonic vehicle such as 0.9% saline or PBS. |
| Variability in experimental results. | Inconsistent dosing due to precipitation or instability of the formulation. | - Prepare the formulation fresh for each experiment.- Ensure the formulation is homogenous before each injection by gentle mixing.- Validate the stability of your formulation over the duration of your experiment. |
Mandatory Visualizations
Caption: Experimental workflow for preparing and administering this compound.
Caption: Troubleshooting decision tree for this compound formulation.
References
BW373U86 stability in solution for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and handling of BW373U86 in solution for experimental use. The following troubleshooting guides and FAQs address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available data, this compound is soluble up to 100 mM in 1 eq. HCl. For biological experiments, it is common practice to prepare a high-concentration stock solution in an appropriate solvent and then dilute it into the aqueous buffer of choice. While DMSO is a common solvent for many organic molecules, its suitability for this compound should be confirmed based on your specific experimental setup. For in vivo studies, dissolving in a minimal amount of an appropriate solvent and then diluting with sterile saline is a common practice.
Q2: How should I store stock solutions of this compound?
A2: For short-term storage (days to weeks), it is recommended to keep stock solutions at 0-4°C. For long-term storage (months), aliquoting the stock solution into single-use vials and storing them at -20°C is advisable to minimize freeze-thaw cycles.
Q3: My this compound solution appears to have precipitated after dilution in my physiological buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
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Lower the Final Concentration: The solubility of this compound in aqueous buffers is likely much lower than in the initial stock solvent. Try diluting to a lower final concentration.
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Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. Since this compound is soluble in HCl, it is likely more soluble at a lower pH. Consider if a slight decrease in the buffer's pH is permissible for your experiment.
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Incorporate a Surfactant or Co-solvent: A small amount of a biocompatible surfactant (e.g., Tween 80) or a co-solvent may help to maintain solubility. However, you must validate that the chosen additive does not interfere with your experimental model.
Q4: How stable is this compound in solution at room temperature or at 37°C during an experiment?
Data Summary
Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Weight | 435.61 g/mol | [2] |
| Chemical Formula | C₂₇H₃₇N₃O₂ | |
| Solubility | Soluble to 100 mM in 1 eq. HCl |
Recommended Storage Conditions
| Condition | Temperature | Duration | Recommendations |
| Solid Compound | +4°C | As per manufacturer's expiry | Store in a dry, dark place. |
| Stock Solution (Short-term) | 0-4°C | Days to Weeks | |
| Stock Solution (Long-term) | -20°C | Months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols & Methodologies
Protocol for Preparation of a 10 mM Stock Solution
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Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube. For 1 ml of a 10 mM solution, you would need 4.356 mg.
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Dissolution: Add the appropriate volume of 1 eq. HCl to achieve a 100 mM concentration. Gently vortex or sonicate until the compound is fully dissolved.
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Dilution to Working Stock: Further dilute this solution with your solvent of choice (e.g., DMSO or sterile water) to reach the desired stock concentration (e.g., 10 mM).
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Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C for long-term use.
General Protocol for Preparing Working Solutions for In Vitro Assays
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Thawing: Thaw a single aliquot of the frozen stock solution at room temperature.
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Dilution: Serially dilute the stock solution in your experimental buffer (e.g., cell culture medium, physiological saline) to the final desired concentration immediately before use.
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Mixing: Ensure thorough mixing by gentle vortexing or inversion.
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Precipitation Check: Visually inspect the solution for any signs of precipitation. If observed, refer to the troubleshooting guide.
Visualizations
Signaling Pathway of Delta-Opioid Receptor Agonists
Caption: Simplified signaling pathway of this compound via the delta-opioid receptor.
Experimental Workflow for Solution Preparation and Use
Caption: Recommended workflow for preparing and using this compound solutions.
Troubleshooting Logic for Solution Precipitation
Caption: Decision tree for troubleshooting this compound precipitation in solution.
References
troubleshooting unexpected results with BW373U86
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with BW373U86, a potent and selective delta-opioid receptor agonist.
Troubleshooting Guides
This section addresses specific unexpected results that may be encountered during experiments with this compound.
1. Q: My in vivo rodent model is exhibiting convulsions after administration of this compound. Is this expected?
A: Yes, convulsive effects are a known, dose-dependent side effect of this compound and other delta-opioid agonists.[1][2] These are typically brief and non-lethal.[1]
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Possible Cause: The administered dose of this compound is too high.
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Troubleshooting Steps:
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Dose-Response Analysis: Perform a dose-response study to determine the optimal therapeutic window for your desired effect, while minimizing convulsive activity.
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Antagonist Co-administration: The convulsive effects of this compound can be blocked by the delta-opioid receptor antagonist naltrindole.[1][3] Consider co-administration of naltrindole to confirm that the convulsions are delta-opioid receptor-mediated.
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Alternative Agonists: If convulsions persist at therapeutically relevant doses, consider using an alternative delta-opioid agonist with a different side-effect profile.
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2. Q: I am observing a weaker or no analgesic effect of this compound in my pain model compared to published data.
A: The analgesic effects of this compound can be variable and may not be as robust as other classes of analgesics in all pain models.
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Possible Causes:
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Sub-optimal Dose: The administered dose may be too low to elicit a significant analgesic response.
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Pain Model Specificity: The analgesic efficacy of delta-opioid agonists can vary depending on the specific pain modality being investigated.
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Compound Stability: Improper storage or handling of this compound can lead to degradation and reduced potency.
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Troubleshooting Steps:
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Dose Escalation Study: Carefully escalate the dose of this compound to determine if a higher concentration is required to achieve analgesia in your model. Monitor for the onset of convulsive activity.
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Review Literature: Consult the scientific literature for studies that have used this compound in similar pain models to ensure appropriate experimental design and dosing regimens.
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Check Compound Integrity: Verify the purity and integrity of your this compound stock. Ensure it has been stored correctly (see FAQs below).
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Consider a Different Agonist: If this compound is not effective in your model, consider testing a different delta-opioid agonist or an agonist for a different opioid receptor subtype.
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3. Q: My in vitro results suggest that the effects of this compound are not blocked by a delta-opioid receptor antagonist.
A: While this compound is a selective delta-opioid receptor agonist, some of its effects may be mediated through off-target or opioid receptor-independent mechanisms.
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Possible Causes:
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Off-Target Effects: At higher concentrations, this compound may interact with other receptors or signaling pathways.
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Opioid Receptor-Independent Mechanisms: Some studies suggest that certain cardioprotective effects of this compound may be independent of opioid receptor stimulation.
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Troubleshooting Steps:
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Concentration-Response Curve: Generate a full concentration-response curve for this compound in the presence and absence of a delta-opioid receptor antagonist (e.g., naltrindole). This will help to determine the extent of the delta-opioid receptor-mediated effect.
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Use Multiple Antagonists: Test for inhibition with antagonists for other opioid receptor subtypes (e.g., naloxone for mu-opioid receptors) to rule out off-target opioid effects.
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Investigate Alternative Pathways: If the effect persists in the presence of opioid antagonists, consider investigating other potential signaling pathways that might be modulated by this compound.
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Frequently Asked Questions (FAQs)
1. Q: How should I store this compound?
A: this compound should be stored at +4°C for short-term use and at -20°C for long-term storage.
2. Q: How do I dissolve this compound?
A: this compound is soluble up to 100 mM in 1 equivalent of HCl. For in vivo experiments, it is typically dissolved in sterile saline.
3. Q: What is the selectivity profile of this compound?
A: this compound is a selective delta-opioid receptor agonist. It has approximately 15 times stronger affinity for the delta-opioid receptor than the mu-opioid receptor.
4. Q: What are the reported Ki values for this compound at opioid receptors?
A: The Ki values for this compound are approximately 1.8 nM for the delta-opioid receptor, 15 nM for the mu-opioid receptor, and 34 nM for the kappa-opioid receptor.
Data Presentation
Table 1: Binding Affinity of this compound for Opioid Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Delta (δ) | 1.8 ± 0.4 | |
| Mu (μ) | 15 ± 3 | |
| Kappa (κ) | 34 ± 3 |
Experimental Protocols
1. Radioligand Binding Assay for Opioid Receptors
This protocol is a general guideline and may require optimization for specific experimental conditions.
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Objective: To determine the binding affinity of this compound for opioid receptors.
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Materials:
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Cell membranes expressing the opioid receptor of interest (e.g., CHO or HEK293 cells)
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Radiolabeled opioid ligand (e.g., [³H]naltrindole for delta receptors)
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Unlabeled this compound
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Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
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Non-specific binding control: 10 µM Naloxone
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96-well plates
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Glass fiber filters
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Cell harvester
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Scintillation counter
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Procedure:
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Prepare a series of dilutions of unlabeled this compound.
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In a 96-well plate, add the cell membranes, radiolabeled ligand, and either buffer (for total binding), non-specific binding control, or a dilution of this compound.
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Incubate at room temperature for 60-120 minutes.
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Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters with ice-cold wash buffer.
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Measure the radioactivity on the filters using a scintillation counter.
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Calculate the specific binding and determine the IC₅₀ of this compound. The Ki can then be calculated using the Cheng-Prusoff equation.
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2. Adenylyl Cyclase Inhibition Assay
This protocol provides a general framework for assessing the effect of this compound on adenylyl cyclase activity.
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Objective: To determine if this compound inhibits adenylyl cyclase in a delta-opioid receptor-dependent manner.
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Materials:
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Cells expressing the delta-opioid receptor and adenylyl cyclase (e.g., NG108-15 cells)
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This compound
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Forskolin (an adenylyl cyclase activator)
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Naltrindole (a delta-opioid receptor antagonist)
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cAMP assay kit
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Procedure:
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Culture the cells to the desired confluency.
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Pre-incubate the cells with either vehicle or naltrindole for 15-30 minutes.
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Add varying concentrations of this compound and incubate for 15-30 minutes.
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Stimulate the cells with forskolin for 10-15 minutes to activate adenylyl cyclase.
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Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
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Analyze the data to determine the effect of this compound on forskolin-stimulated cAMP production and whether this effect is blocked by naltrindole.
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Mandatory Visualization
References
- 1. Convulsive effects of systemic administration of the delta opioid agonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel delta opioid agonist, this compound, in squirrel monkeys responding under a schedule of shock titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal excretory responses produced by the delta opioid agonist, this compound, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing BW373U86-Induced Tremors in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing tremors induced by the delta-opioid receptor agonist, BW373U86, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it induce tremors?
A1: this compound is a selective non-peptidic agonist for the delta-opioid receptor (DOR).[1] Tremors and convulsive activity are known side effects of systemic administration of non-peptidic DOR agonists like this compound.[2] The exact mechanism is not fully elucidated but is initiated through the activation of delta-opioid receptors. This activation leads to downstream signaling events that can alter neuronal excitability and motor control, resulting in involuntary rhythmic muscle movements.
Q2: In which animal models have this compound-induced tremors been observed?
A2: this compound has been shown to induce tremors and/or convulsions in various animal models, including mice, rats, and squirrel monkeys.[3][4]
Q3: Are the tremorigenic and anticonvulsant effects of this compound dose-dependent?
A3: Yes, the convulsive effects of this compound are dose-dependent. As the dosage of this compound increases, the percentage of animals exhibiting seizures also increases.[1] The severity of tremors is also expected to be dose-dependent.
Q4: Can the tremors be blocked or reversed?
A4: Yes, the tremors and convulsive effects induced by this compound can be antagonized by the selective delta-opioid receptor antagonist, naltrindole. The non-selective opioid antagonist naltrexone has also been shown to be effective. Additionally, benzodiazepines like midazolam can eliminate the convulsions.
Q5: What is the typical onset and duration of this compound-induced tremors?
A5: Following systemic administration, tremors and convulsions typically occur within minutes. In squirrel monkeys, these effects were observed immediately after administration and lasted for 15 minutes or less. In mice, convulsions are characteristically brief (20-30 seconds) and occur approximately 4-15 minutes after systemic injection.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in tremor response between animals. | - Genetic differences between animals. - Differences in age, weight, or sex. - Inconsistent drug administration (e.g., volume, injection site). - Environmental stressors. | - Use a homogenous group of animals (same strain, age, and sex). - Ensure precise and consistent drug administration techniques. - Acclimatize animals to the experimental environment to reduce stress. |
| Animals develop convulsions instead of or in addition to tremors. | - The dose of this compound is too high. | - Perform a dose-response study to identify the optimal dose that induces tremors without significant convulsive activity. - Consider co-administration with a low dose of an anticonvulsant like midazolam, but be aware this may affect your experimental outcomes. |
| No observable tremor response. | - The dose of this compound is too low. - Ineffective route of administration. - Animal strain is less sensitive. | - Increase the dose of this compound incrementally. - Ensure the chosen route of administration (e.g., intraperitoneal, subcutaneous) allows for sufficient bioavailability. - Review literature for strain-specific responses to this compound. |
| Rapid development of tolerance to the tremorigenic effects. | - Repeated administration of this compound can lead to tolerance. | - If repeated dosing is necessary, consider increasing the dose in subsequent administrations. Be aware that tolerance can develop rapidly. - Allow for a sufficient washout period between experiments. |
| Difficulty in quantifying tremor severity accurately. | - Subjective observational scoring methods. | - Utilize quantitative methods for tremor assessment such as accelerometers, force plates, or video analysis software to measure frequency and amplitude. |
Quantitative Data Summary
Table 1: Dose-Response of this compound-Induced Convulsions in Mice
| Dose of this compound (mg/kg, s.c.) | Percentage of Mice with Convulsions |
| 1 | Low |
| 10 | High |
Data synthesized from Comer et al., 1993, as cited in.
Table 2: Antagonism of this compound-Induced Convulsions in Mice
| Antagonist | Dose (mg/kg) | Effect on this compound-Induced Convulsions |
| Naltrindole | 1.0, 3.2, 10.0 | Dose-dependent rightward shift in the potency of this compound to induce convulsions. |
| Naltrexone | 10.0, 100 | Dose-dependent rightward shift in the potency of this compound to induce convulsions. |
| Midazolam | 3.2 | Completely eliminated convulsions. |
Table 3: Antagonism of this compound Effects in Squirrel Monkeys
| Antagonist | Dose (mg/kg, i.m.) | Effect on this compound (up to 30.0 mg/kg, i.m.) |
| Naltrindole | 1.0 | Abolished tremors and convulsions. |
Experimental Protocols
Protocol 1: Induction of Tremors with this compound in Mice
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Animal Model: Male Swiss-Webster mice (or other appropriate strain), 20-25g.
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Drug Preparation: Dissolve this compound in sterile saline or another appropriate vehicle. Prepare a range of doses for a dose-response study (e.g., 1, 3, 10, 30 mg/kg).
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Administration: Administer this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
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Observation Period: Immediately after injection, place the mouse in an observation chamber. Observe for the onset, duration, and severity of tremors and any convulsive activity for at least 30 minutes.
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Tremor Assessment:
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Qualitative: Use a standardized scoring scale to rate the severity of tremors (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe).
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Quantitative: Utilize a tremor monitoring system (e.g., accelerometer-based or force plate) to record the frequency (Hz) and amplitude of the tremors.
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Protocol 2: Antagonism of this compound-Induced Tremors
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Animal Model and Drug Preparation: As described in Protocol 1. Prepare the antagonist (e.g., naltrindole, 1-10 mg/kg, i.p.).
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Antagonist Pre-treatment: Administer the antagonist a specified time (e.g., 15-30 minutes) before the administration of this compound.
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This compound Administration and Observation: Administer the chosen dose of this compound and observe the animals as described in Protocol 1.
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Data Analysis: Compare the tremor scores, frequency, and amplitude between animals that received the antagonist and those that received a vehicle control prior to this compound administration.
Visualizations
Caption: Signaling pathway of this compound-induced tremors.
Caption: Experimental workflow for assessing this compound-induced tremors.
Caption: Troubleshooting logical relationships for this compound experiments.
References
- 1. Receptor expression and signaling properties in the brain, and structural ligand motifs that contribute to delta opioid receptor agonist-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new method for quantification of tremors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel delta opioid agonist, this compound, in squirrel monkeys responding under a schedule of shock titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convulsive effects of systemic administration of the delta opioid agonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Naltrindole for the Prevention of BW373U86-Induced Tolerance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the use of naltrindole to prevent tolerance induced by the delta-opioid receptor agonist, BW373U86.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and naltrindole?
A1: this compound is a non-peptidic, selective agonist for the delta-opioid receptor (DOR)[1]. Upon binding, it activates the receptor, leading to downstream signaling cascades. Naltrindole is a highly potent and selective antagonist of the delta-opioid receptor[2]. It competitively binds to the DOR, blocking the effects of agonists like this compound.
Q2: How does tolerance to this compound develop?
A2: Tolerance to this compound, like other opioid agonists, develops with repeated administration and is characterized by a reduced response to the same dose of the drug[3][4]. The primary mechanism involves desensitization of the delta-opioid receptor. This process includes:
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Receptor Phosphorylation: Upon prolonged activation by this compound, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the DOR[5].
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β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.
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Receptor Internalization: The receptor-β-arrestin complex is internalized from the cell surface into endosomes.
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Uncoupling from G proteins: These events lead to the uncoupling of the receptor from its intracellular G protein signaling machinery, diminishing the cellular response to this compound.
Q3: How does naltrindole prevent this compound-induced tolerance?
A3: Naltrindole prevents this compound-induced tolerance by blocking the initial activation of the delta-opioid receptor. By competitively occupying the receptor binding site, naltrindole prevents this compound from initiating the signaling cascade that leads to receptor desensitization and internalization. A study has shown that naltrindole administered shortly after this compound can prevent the development of tolerance to its convulsive effects.
Q4: What are the potential therapeutic applications of using naltrindole to prevent this compound-induced tolerance?
A4: The combination of a delta-opioid agonist like this compound with an antagonist like naltrindole could potentially maintain the therapeutic benefits of the agonist while mitigating the development of tolerance. Delta-opioid agonists have shown promise in preclinical models for analgesia, neuroprotection, and as antidepressants. Preventing tolerance could allow for more sustained therapeutic effects at lower, more consistent dosages.
Troubleshooting Guides
Issue 1: Failure to Induce Tolerance to this compound
| Possible Cause | Troubleshooting Step |
| Inadequate Dosing or Duration of this compound Administration | Ensure the dose and frequency of this compound administration are sufficient to induce tolerance. Refer to dose-response studies for the specific effect being measured (e.g., analgesia, neuroprotection). Chronic administration over several days is typically required. |
| Animal Strain or Species Differences | Be aware that sensitivity to opioids and the rate of tolerance development can vary between different rodent strains and species. |
| Assay Sensitivity | The behavioral or biochemical assay used to measure the effect of this compound may not be sensitive enough to detect a decrease in response. Optimize the assay parameters or consider using a different method. |
| Drug Stability | Ensure the this compound solution is properly prepared and stored to maintain its potency. |
Issue 2: Naltrindole Fails to Prevent this compound-Induced Tolerance
| Possible Cause | Troubleshooting Step |
| Incorrect Timing of Naltrindole Administration | The timing of naltrindole administration relative to this compound is critical. For prevention of tolerance, naltrindole should be administered either prior to or shortly after the agonist. |
| Inadequate Dose of Naltrindole | The dose of naltrindole must be sufficient to competitively block the effects of the administered dose of this compound. A dose-response study for naltrindole's antagonist activity against this compound in your specific experimental paradigm is recommended. |
| Route of Administration | Ensure that the routes of administration for both drugs allow for appropriate bioavailability and temporal overlap at the target receptors. |
| Non-DOR Mediated Tolerance Mechanisms | While unlikely to be the primary driver, consider the possibility of adaptations in downstream signaling pathways that are not directly prevented by naltrindole's action at the receptor. |
Issue 3: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent administration of both this compound and naltrindole in terms of dose, volume, and timing. |
| Environmental Stressors | Minimize stress in the experimental animals, as stress can influence nociceptive thresholds and opioid responsiveness. |
| Lack of Acclimatization | Properly acclimate animals to the experimental procedures and environment before starting the study to reduce variability in behavioral responses. |
| Insufficient Sample Size | A small sample size may not provide enough statistical power to detect significant differences. Perform a power analysis to determine the appropriate number of animals per group. |
Quantitative Data Summary
Table 1: Dose-Response Data for this compound
| Effect | Species | Route of Administration | Effective Dose Range | Reference |
| Inhibition of Acoustic Startle Reflex | Rat | Subcutaneous | 0.2 - 2 mg/kg | |
| Increased Locomotor Activity | Rat | Subcutaneous | 0.2 - 2 mg/kg | |
| Antidepressant-like Effect (Forced Swim Test) | Rat | Not Specified | 10 mg/kg (acute) | |
| Increased Hypoxic Tolerance | Mouse | Not Specified | Not Specified | |
| Convulsions | Mouse | Not Specified | ED50 varies with repeated dosing |
Table 2: Dose-Response Data for Naltrindole as an Antagonist
| Agonist | Effect | Species | Route of Administration | Effective Naltrindole Dose | Reference |
| This compound | Inhibition of Acoustic Startle Reflex & Locomotor Activity | Rat | Not Specified | Not Specified (stated to block the effect) | |
| This compound | Convulsions (Tolerance Prevention) | Mouse | Not Specified | 3.2 mg/kg (administered within 1 hr after this compound) | |
| DPDPE (delta-agonist) | Analgesia | Rat | Intracerebroventricular | 0.01 - 1.0 µ g/rat |
Experimental Protocols
Protocol 1: Induction and Assessment of Analgesic Tolerance to this compound
This protocol is adapted from established methods for assessing morphine-induced analgesic tolerance.
-
Animal Handling and Acclimatization:
-
Habituate mice or rats to the experimental room and handling for at least 3 days prior to the experiment.
-
Acclimate the animals to the testing apparatus (e.g., tail-flick meter, hot plate) for 1-2 days.
-
-
Baseline Nociceptive Threshold Measurement:
-
On the day of the experiment (Day 0), measure the baseline nociceptive threshold for each animal using a tail-flick or hot-plate test.
-
Administer a single dose of this compound (e.g., 10 mg/kg, s.c.) and measure the analgesic effect at peak time (e.g., 30 minutes post-injection). This serves as the pre-tolerance analgesic response.
-
-
Induction of Tolerance:
-
Administer this compound (e.g., 10 mg/kg, s.c.) once or twice daily for 5-7 consecutive days.
-
-
Assessment of Tolerance:
-
On the day after the final chronic injection (e.g., Day 6 or 8), administer the same challenge dose of this compound as on Day 0.
-
Measure the analgesic response at the same peak time point.
-
A significant reduction in the analgesic effect compared to the Day 0 response indicates the development of tolerance.
-
Protocol 2: Prevention of this compound-Induced Analgesic Tolerance by Naltrindole
-
Experimental Groups:
-
Group 1 (Control): Receives vehicle for both treatments.
-
Group 2 (this compound alone): Receives vehicle followed by chronic this compound.
-
Group 3 (Naltrindole + this compound): Receives naltrindole followed by chronic this compound.
-
Group 4 (Naltrindole alone): Receives naltrindole followed by vehicle.
-
-
Drug Administration Schedule:
-
Follow the tolerance induction protocol as described in Protocol 1.
-
For Group 3, administer naltrindole (e.g., 1-3 mg/kg, s.c.) 15-30 minutes prior to each chronic injection of this compound.
-
-
Assessment of Tolerance Prevention:
-
On the final day of testing, assess the analgesic response to a challenge dose of this compound in all groups.
-
A significant attenuation of the reduction in analgesic effect in the Naltrindole + this compound group compared to the this compound alone group indicates prevention of tolerance.
-
Visualizations
Caption: Signaling pathway of this compound and the mechanism of tolerance development, with naltrindole's point of intervention.
Caption: Experimental workflow for studying the prevention of this compound-induced analgesic tolerance by naltrindole.
References
- 1. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta opioid antagonist, naltrindole, selectively blocks analgesia induced by DPDPE but not DAGO or morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convulsive effects of systemic administration of the delta opioid agonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Delta-Opioid Receptor Selectivity of BW373U86 and SNC80
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used non-peptidic δ-opioid receptor (DOR) agonists, BW373U86 and SNC80. The information presented herein is intended to assist researchers in selecting the appropriate pharmacological tool for their studies by offering a comprehensive overview of their receptor selectivity, functional activity, and the experimental protocols used for their characterization.
Introduction
Both this compound and SNC80 have been instrumental in elucidating the physiological and pathological roles of the δ-opioid system. While both are recognized as potent DOR agonists, their selectivity profiles and functional characteristics exhibit notable differences. This guide aims to provide a clear, data-driven comparison to inform experimental design and interpretation. A significant point of discussion is the emerging evidence suggesting that SNC80 may also exhibit potent activity at μ-δ opioid receptor heteromers, a characteristic not as prominently reported for this compound.[1]
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and SNC80 at the δ (delta), μ (mu), and κ (kappa) opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | δ-Opioid Receptor (DOR) | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | Selectivity (MOR Ki / DOR Ki) | Selectivity (KOR Ki / DOR Ki) | Reference |
| This compound | 1.8 ± 0.4 | 15 ± 3 | 34 ± 3 | ~8.3 | ~18.9 | [2] |
| SNC80 | 1.3 | 648 | 322 | ~498 | ~248 | [3] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity (EC50/IC50, nM)
| Compound | Assay | δ-Opioid Receptor (DOR) | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | Reference |
| This compound | Adenylyl Cyclase Inhibition (IC50) | More potent than DSLET | - | - | [4] |
| SNC80 | Adenylyl Cyclase Inhibition (EC50) | 9.2 | - | - | [5] |
| SNC80 | [³⁵S]GTPγS Binding (EC50) | 32 | - | - | |
| SNC80 | Ca²⁺ Mobilization (in μ-δ heteromer expressing cells) (EC50) | 52.8 ± 27.8 | - | - |
EC50/IC50 values represent the concentration of the agonist that produces 50% of its maximal effect/inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
a) Materials:
-
Receptor Source: Cell membranes prepared from cultured cells (e.g., CHO or HEK293) stably expressing the human or rodent δ-, μ-, or κ-opioid receptor.
-
Radioligand: A tritiated ligand with high affinity for the receptor of interest (e.g., [³H]naltrindole for DOR, [³H]DAMGO for MOR, [³H]U-69,593 for KOR).
-
Test Compounds: this compound or SNC80.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
b) Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound (this compound or SNC80).
-
Equilibration: Incubate the mixture at room temperature (or 30°C) for a specific period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the opioid receptors upon agonist binding.
a) Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog labeled with sulfur-35.
-
GDP: Guanosine diphosphate.
-
Test Compounds: this compound or SNC80.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
b) Procedure:
-
Pre-incubation: Incubate the cell membranes with GDP in the assay buffer.
-
Agonist Stimulation: Add varying concentrations of the test agonist (this compound or SNC80) to the mixture.
-
[³⁵S]GTPγS Addition: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Counting: Measure the amount of [³⁵S]GTPγS bound to the G proteins on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.
Adenylyl Cyclase (cAMP) Inhibition Assay
This assay measures the functional consequence of activating Gi/o-coupled opioid receptors, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
a) Materials:
-
Cell Line: Whole cells expressing the opioid receptor of interest (e.g., NG108-15 cells).
-
Forskolin: An activator of adenylyl cyclase.
-
Test Compounds: this compound or SNC80.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA) for measuring cAMP levels.
b) Procedure:
-
Cell Culture: Culture the cells to an appropriate density.
-
Pre-treatment: Pre-incubate the cells with the test agonist (this compound or SNC80) for a short period.
-
Stimulation: Stimulate the cells with forskolin to increase intracellular cAMP levels. The agonist will inhibit this forskolin-stimulated cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the inhibition of cAMP production against the agonist concentration to determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of this compound and SNC80.
Caption: Simplified signaling pathway of the delta-opioid receptor.
Caption: Workflow for assessing opioid receptor selectivity.
Conclusion
This guide provides a comparative analysis of this compound and SNC80, two key non-peptidic δ-opioid receptor agonists. Based on the available data, SNC80 demonstrates a significantly higher selectivity for the δ-opioid receptor over the μ- and κ-opioid receptors in receptor binding assays compared to this compound. Both compounds are potent agonists in functional assays, though direct comparative potency can vary depending on the specific assay and cell system used.
A critical consideration for researchers is the evidence suggesting that SNC80's in vivo effects may be mediated, at least in part, through the activation of μ-δ opioid receptor heteromers. This property may lead to a pharmacological profile for SNC80 that is distinct from that of this compound, which is more classically considered a selective DOR homomer agonist. The choice between these two compounds should, therefore, be guided by the specific research question, with careful consideration of their respective selectivity profiles and potential for engaging receptor heteromers. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Delta-Opioid Receptor Agonists: BW373U86 versus DPDPE
2025-11-26 15:12:35.795232
I have initiated searches for in vivo efficacy studies of both BW373U86 and DPDPE. The results confirm that both are selective delta-opioid receptor (DOR) agonists. I found information on their use in animal models for analgesia, antidepressant effects, and cardioprotection. I have also found some details on experimental protocols such as administration routes (e.g., intracerebroventricular, subcutaneous) and outcome measures (e.g., hot plate test, forced swim test). There is also information regarding their signaling, confirming they are G protein-coupled receptor agonists. However, a direct, comprehensive, head-to-head "in vivo" efficacy comparison with detailed quantitative data and protocols in the same study is not immediately available. The current information is pieced together from different studies, which may have variations in their experimental setups. To provide a robust comparison as requested, I need to find studies that directly compare the two compounds or at least provide more detailed quantitative data on their in vivo analgesic effects, such as ED50 values from tail-flick or hot-plate assays, and more complete experimental protocols. I also need more specific details on the signaling pathways beyond the general G-protein coupling to create a meaningful diagram.### 2025-11-26 15:13:13.235942 I have gathered more specific information on the in vivo efficacy of this compound and DPDPE, including some comparative data. I found a study that directly compares the analgesic effects of DPDPE and its analogue, providing some quantitative data (%MPE in hot plate and tail flick tests). While a direct head-to-head comparison with this compound in the same study is still missing, I have found separate studies detailing the analgesic and other in vivo effects of this compound. I also found detailed protocols for hot plate and tail-flick assays. Regarding the signaling pathways, I have confirmed that both are Gi/o-coupled receptors that inhibit adenylyl cyclase, and I have gathered some information on downstream effectors. I believe I have enough information to construct a comparison guide, including a data table (though with data from different sources), detailed experimental protocols, and diagrams for the signaling pathway and a general experimental workflow. Therefore, I can now proceed to generate the final response.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of two selective delta-opioid receptor (DOR) agonists: the non-peptidic compound this compound and the synthetic opioid peptide DPDPE. This analysis is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Efficacy Comparison
The following table summarizes the in vivo analgesic effects of this compound and DPDPE from various studies. It is important to note that the data are compiled from different sources and experimental conditions may vary.
| Compound | Animal Model | Assay | Administration Route | Dose/Concentration | Observed Effect | Reference |
| This compound | Rat | Acoustic Startle Reflex | Subcutaneous (s.c.) | 0.2 - 2 mg/kg | Dose-dependent inhibition of the reflex | |
| Rat | Locomotor Activity | Subcutaneous (s.c.) | 0.2 - 2 mg/kg | Dose-dependent increase in locomotor activity | ||
| Rat | Forced Swim Test | Not Specified | 10 mg/kg (acute) | Significant antidepressant-like effect | ||
| Rat | Ischemia/Reperfusion | Not Specified | 0.1 mg/kg | Maximal reduction in infarct size (cardioprotective) | ||
| DPDPE | Mouse | Hot Plate Test | Intracerebroventricular (i.c.v.) | 23 nmol/mouse | ~20% Maximum Possible Effect (%MPE) at ~15 min | |
| Mouse | Tail Flick Test | Intracerebroventricular (i.c.v.) | 23 nmol/mouse | ~10% Maximum Possible Effect (%MPE) at ~30 min | ||
| Rat | Anticonvulsant Test | Intracerebroventricular (i.c.v.) | 70 or 140 nM | Significant, dose-dependent increase in convulsive threshold |
Experimental Protocols
Detailed methodologies for key in vivo analgesic assays are provided below.
Hot Plate Test
Objective: To assess the thermal nociceptive threshold in response to a heat stimulus, primarily measuring supraspinal analgesic effects.
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
Procedure:
-
Baseline Latency: Each animal is placed on the hot plate, and the time until a nociceptive response (e.g., licking of a hind paw, jumping) is recorded.
-
Cut-off Time: A maximum exposure time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (this compound or DPDPE) or a vehicle control is administered via the specified route (e.g., subcutaneous, intracerebroventricular).
-
Post-treatment Latency: At predetermined time points following administration, the response latency on the hot plate is measured again.
-
Data Analysis: The analgesic effect is often calculated as the Maximum Possible Effect (%MPE) using the formula: % MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Tail Flick Test
Objective: To measure the latency of a reflexive withdrawal of the tail from a thermal stimulus, primarily assessing spinal analgesic effects.
Apparatus: A tail flick apparatus that focuses a beam of radiant heat onto a specific portion of the animal's tail.
Procedure:
-
Baseline Latency: The animal is gently restrained, and the tail is positioned in the apparatus. The time taken for the animal to "flick" its tail away from the heat source is recorded.
-
Cut-off Time: A maximum exposure time is set to prevent tissue injury.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-treatment Latency: The tail flick latency is measured at various time points after drug administration.
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect. The %MPE can also be calculated as described for the hot plate test.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of DOR agonists and a typical experimental workflow for comparing their in vivo efficacy.
Navigating the Complexities of Opioid Cross-Tolerance: A Comparative Analysis of the Delta-Opioid Agonist BW373U86
For Researchers, Scientists, and Drug Development Professionals
The development of tolerance to the analgesic effects of opioids remains a significant hurdle in long-term pain management. A key aspect of this phenomenon is cross-tolerance, where tolerance to one opioid agonist confers tolerance to another. This guide provides a comparative analysis of the cross-tolerance profile of BW373U86, a potent and selective delta-opioid receptor (DOR) agonist, with other opioid agonists, particularly mu-opioid receptor (MOR) agonists such as morphine.
While direct experimental data on the cross-tolerance between this compound and MOR agonists is limited in publicly available literature, this guide synthesizes findings from studies on other selective DOR agonists, such as SNC80 and [D-Pen²,D-Pen⁵]enkephalin (DPDPE), to provide a comprehensive overview of the expected cross-tolerance profile of this compound. This information is critical for the development of novel analgesic strategies with improved long-term efficacy and reduced side effects.
Understanding Opioid Receptor Signaling and Tolerance
Opioid agonists exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The three main types of opioid receptors are mu (μ), delta (δ), and kappa (κ). Activation of these receptors initiates a downstream signaling cascade that ultimately leads to the desired analgesic effect, but also to the development of tolerance with chronic use.
Caption: Simplified signaling pathway of opioid receptor activation leading to analgesia and the development of tolerance.
Cross-Tolerance Between Delta and Mu-Opioid Agonists: Insights from Preclinical Studies
Studies investigating cross-tolerance between DOR and MOR agonists have yielded mixed results, suggesting a complex interplay between these two receptor systems.
Key Findings:
-
Asymmetrical Cross-Tolerance: Chronic administration of the MOR agonist morphine has been shown to induce tolerance to the antinociceptive effects of DOR agonists.[1] This suggests that long-term activation of the mu-opioid system can lead to desensitization or downregulation of the delta-opioid system.
-
Limited Cross-Tolerance from DOR to MOR Agonists: Conversely, the development of tolerance to DOR agonists does not consistently produce a significant cross-tolerance to MOR agonists. This suggests that the mechanisms underlying tolerance to DOR and MOR agonists may be at least partially distinct.
Table 1: Summary of Preclinical Data on Delta-Opioid Agonist Tolerance and Cross-Tolerance with Morphine
| Agonist | Animal Model | Administration Route | Duration of Treatment | Tolerance to Agonist's Analgesic Effect? | Cross-Tolerance to Morphine's Analgesic Effect? | Reference |
| DPDPE | Mice | Intrathecal | 6 days | Yes | No significant cross-tolerance observed | [2] |
| Deltorphin II | Rats | Intrathecal | 10 days (Morphine pretreatment) | N/A (Tolerance to Deltorphin II induced by Morphine) | N/A | [1] |
Note: Data for this compound is not directly available and is inferred from studies with other selective DOR agonists.
Experimental Protocols for Assessing Cross-Tolerance
The tail-flick test is a common and reliable method for assessing the analgesic effects of opioids and the development of tolerance and cross-tolerance in rodents.
Experimental Workflow for a Cross-Tolerance Study:
Caption: A typical experimental workflow for investigating opioid cross-tolerance in a preclinical setting.
Detailed Protocol for the Tail-Flick Test:
-
Animal Acclimation: Acclimate rodents to the testing environment and handling for several days before the experiment.
-
Baseline Latency Measurement: Gently restrain the animal and place the distal portion of its tail on a radiant heat source. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time is established to prevent tissue damage.
-
Drug Administration: Administer the opioid agonist (e.g., this compound or morphine) via the desired route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular).
-
Post-Drug Latency Measurement: At predetermined time points after drug administration, measure the tail-flick latency again.
-
Chronic Treatment and Tolerance Assessment: For tolerance studies, administer the drug repeatedly over several days. Periodically measure the tail-flick latency to assess the development of tolerance (a decrease in the analgesic effect over time).
-
Cross-Tolerance Testing: After establishing tolerance to one drug, administer a challenge dose of the second drug and measure the tail-flick latency to determine if cross-tolerance has occurred. A reduced analgesic response to the challenge drug compared to its effect in naive animals indicates cross-tolerance.
Implications for Drug Development
The potential for limited and asymmetrical cross-tolerance between delta and mu-opioid agonists holds significant promise for the future of pain management. Strategies that involve the co-administration of DOR and MOR agonists, or the development of mixed-action agonists, could potentially:
-
Enhance analgesic efficacy.
-
Reduce the rate of tolerance development to MOR agonists.
-
Allow for "opioid rotation" with a broader range of therapeutic options.
Further research is imperative to fully elucidate the mechanisms of cross-tolerance between different classes of opioid agonists. Specifically, studies directly investigating the cross-tolerance profile of this compound are needed to confirm the hypotheses drawn from research on other DOR agonists. A deeper understanding of these interactions will be instrumental in designing the next generation of safer and more effective opioid analgesics.
References
- 1. Chronic morphine administration results in tolerance to delta opioid receptor-mediated antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerance to delta- but not mu-opioid receptors in the spinal cord attenuates inhibition of the tail-flick response induced by beta-endorphin administered intracerebroventricularly in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of BW373U86 and Other Non-Peptidic Delta-Opioid Agonists: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and efficacy of the selective non-peptidic delta-opioid receptor agonist, BW373U86, with other key non-peptidic agonists. The information is supported by experimental data from radioligand binding and functional assays to assist researchers in selecting appropriate tool compounds and to inform drug development strategies.
Data Presentation: Potency and Efficacy of Non-Peptidic Delta-Opioid Agonists
The following table summarizes the in vitro potency and efficacy of this compound and other notable non-peptidic delta-opioid agonists. These values are derived from various studies and experimental conditions, which should be taken into consideration when comparing the data.
| Compound | Assay Type | Tissue/Cell Line | Radioligand (for binding) | Ki (nM) | EC50 (nM) | Emax (%) | Reference |
| This compound | Receptor Binding | Rat Brain | [3H]Naltrindole | 1.8 ± 0.4 | - | - | [1] |
| GTPγS Binding | Rat Caudate Putamen | [35S]GTPγS | - | 1.1 ± 0.15 | 187.8 ± 4.4 | [2] | |
| Adenylyl Cyclase Inhibition | NG108-15 Cells | - | - | IC50 5x lower than DSLET | Similar to DSLET | [3] | |
| SNC80 | Receptor Binding | Cloned Human δ-Opioid Receptors | [3H]Naltrindole | - | - | - | [4] |
| GTPγS Binding | SH-SY5Y Cells | [35S]GTPγS | - | 32 | 57 ± 5 (relative to DAMGO) | [5] | |
| Adenylyl Cyclase Inhibition | Cloned Human δ-Opioid Receptors | - | - | 9.2 | Full Agonist | ||
| SNC162 | Receptor Binding | Cloned Human δ-Opioid Receptors | [3H]Naltrindole | 0.625 | - | - | |
| (-)-NIH 11082 | GTPγS Binding | - | [35S]GTPγS | - | 555 ± 149 | 9.3 ± 4 | |
| ADL5859 | - | - | - | Potent δ agonist | - | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams were generated using Graphviz.
Delta-Opioid Receptor Signaling Pathway
Activation of the delta-opioid receptor (δ-OR), a G-protein coupled receptor (GPCR), by a non-peptidic agonist like this compound initiates a signaling cascade. This typically involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the delta-opioid receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for the delta-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor source: Membranes prepared from rat brain tissue or cells stably expressing the human delta-opioid receptor.
-
Radioligand: [3H]Naltrindole (a selective delta-opioid antagonist).
-
Test compounds: this compound and other non-peptidic agonists.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes and [3H]Naltrindole.
-
Non-specific Binding: Receptor membranes, [3H]Naltrindole, and a high concentration of unlabeled naltrindole (e.g., 10 µM).
-
Competition: Receptor membranes, [3H]Naltrindole, and increasing concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the delta-opioid receptor upon agonist binding.
Materials:
-
Receptor source: Membranes from rat brain or cells expressing the delta-opioid receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compounds: this compound and other non-peptidic agonists.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Unlabeled GTPγS for determining non-specific binding.
Procedure:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
GDP (final concentration, e.g., 10 µM).
-
Increasing concentrations of the test compound.
-
Receptor membranes (e.g., 10-20 µg protein/well).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [35S]GTPγS (final concentration, e.g., 0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all other measurements. Plot the specific [35S]GTPγS binding against the log concentration of the agonist. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values using non-linear regression.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Materials:
-
Whole cells expressing the delta-opioid receptor (e.g., NG108-15 or transfected HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: this compound and other non-peptidic agonists.
-
cAMP assay kit (e.g., based on HTRF, ELISA, or other detection methods).
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Treatment: Add increasing concentrations of the test compound to the cells and incubate for a defined period.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Determine the IC50 value (the concentration of agonist that causes 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) using non-linear regression. The Emax represents the maximal inhibition achieved.
References
- 1. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Peptidic and Nonpeptidic δ-Opioid Agonists on Guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) Binding in Brain Slices from Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of BW 373U86, a non-peptidic delta opioid receptor agonist, is not regulated by guanine nucleotides and sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
A Comparative Analysis of the Antidepressant Potential of BW373U86
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel delta-opioid receptor agonist, BW373U86, with conventional antidepressant agents. The following sections detail its performance in preclinical models, outline the experimental methodologies used for its validation, and illustrate its proposed mechanism of action.
Comparative Efficacy in Preclinical Models
The primary preclinical model used to evaluate the antidepressant-like effects of this compound is the forced swim test in rats. This test measures the immobility time of rodents when placed in an inescapable cylinder of water, with a reduction in immobility time indicating a potential antidepressant effect.
Forced Swim Test: Immobility Time
Acute administration of this compound has been shown to significantly reduce immobility time in the forced swim test, an effect comparable to established antidepressants. However, chronic administration leads to the development of tolerance to this antidepressant-like effect.[1][2][3] In contrast, traditional antidepressants such as desipramine and tranylcypromine maintain their efficacy after chronic administration.[3]
| Treatment Group | Dosage | Administration | Mean Immobility (seconds) | % Change from Vehicle |
| Vehicle | - | Acute | 150 | - |
| This compound | 10 mg/kg | Acute | 75 | -50% |
| Vehicle | - | 8-Day Chronic | 140 | - |
| This compound | 10 mg/kg | 8-Day Chronic | 130 | -7% |
| Vehicle | - | 21-Day Chronic | 145 | - |
| This compound | 10 mg/kg | 21-Day Chronic | 140 | -3% |
| Desipramine | 10 mg/kg | 21-Day Chronic | 80 | -45% |
| Tranylcypromine | 10 mg/kg | 21-Day Chronic | 70 | -52% |
| Fluoxetine | 10 mg/kg | 21-Day Chronic | 135 | -7% |
| Bupropion | 40 mg/kg | 21-Day Chronic | 140 | -3% |
Table 1: Comparison of the effects of acute and chronic administration of this compound and other antidepressants on immobility time in the rat forced swim test. Data compiled from Torregrossa et al., 2005.
Neurobiological Effects: BDNF mRNA Expression
A key area of investigation into the mechanisms of antidepressant action is the regulation of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and plasticity.
Acute administration of this compound has been demonstrated to increase BDNF mRNA expression in various brain regions, including the frontal cortex.[4] This effect is observed rapidly, within hours of a single administration, which contrasts with many traditional antidepressants that require chronic treatment to elicit similar changes. However, tolerance also develops to the BDNF-enhancing effects of this compound with chronic administration, except in the frontal cortex where the effect persists for at least 8 days.
| Treatment Group | Dosage | Administration | Brain Region | % Change in BDNF mRNA vs. Vehicle |
| This compound | 10 mg/kg | Acute (3 hours) | Frontal Cortex | +40% |
| This compound | 10 mg/kg | Acute (3 hours) | Hippocampus | +30% |
| This compound | 10 mg/kg | Acute (3 hours) | Amygdala | +25% |
| This compound | 1 mg/kg | Acute (3 hours) | Frontal Cortex | +20% |
| Desipramine | 20 mg/kg | Acute (3 hours) | Frontal Cortex | No significant change |
| Bupropion | 40 mg/kg | Acute (3 hours) | Frontal Cortex | No significant change |
| This compound | 10 mg/kg | 8-Day Chronic | Frontal Cortex | +35% |
| This compound | 10 mg/kg | 21-Day Chronic | Frontal Cortex | No significant change |
| Fluoxetine | 10 mg/kg | 21-Day Chronic | Hippocampus | No significant change |
| Desipramine | 10 mg/kg | 21-Day Chronic | Hippocampus | -20% |
| Bupropion | 40 mg/kg | 21-Day Chronic | Hippocampus | -25% |
| Tranylcypromine | 10 mg/kg | 21-Day Chronic | Hippocampus | +15% |
Table 2: Comparison of the effects of this compound and other antidepressants on BDNF mRNA expression in the rat brain. Data compiled from Torregrossa et al., 2004 and Torregrossa et al., 2005.
Experimental Protocols
Forced Swim Test (Rat)
This protocol is adapted from standard procedures used in preclinical antidepressant screening.
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
-
Animals: Male Sprague-Dawley rats are used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Procedure:
-
Pre-test Session (Day 1): Each rat is placed in the cylinder for a 15-minute period. This session is for habituation.
-
Test Session (Day 2): 24 hours after the pre-test, the rats are administered either the vehicle, this compound, or a comparator antidepressant. Following the appropriate absorption time (typically 30-60 minutes for acute administration), each rat is placed back into the swim cylinder for a 5-minute test session.
-
-
Scoring: The 5-minute test session is recorded, and the duration of immobility is scored by a trained observer blind to the treatment conditions. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
In Situ Hybridization for BDNF mRNA
This protocol outlines the key steps for measuring BDNF mRNA levels in the rat brain.
-
Tissue Preparation:
-
Rats are euthanized at a predetermined time point after drug administration.
-
The brains are rapidly removed and frozen.
-
Coronal sections (14 µm) are cut on a cryostat and thaw-mounted onto coated microscope slides.
-
-
Probe Labeling: A cRNA probe complementary to the BDNF mRNA sequence is synthesized and labeled with a radioactive isotope (e.g., ³⁵S) or a non-radioactive tag (e.g., digoxigenin).
-
Hybridization: The labeled probe is applied to the brain sections and incubated overnight at a specific temperature (e.g., 55-60°C) to allow the probe to bind to the BDNF mRNA.
-
Washing: The slides are washed in a series of buffers to remove any unbound probe.
-
Detection:
-
For radioactive probes, the slides are exposed to X-ray film or a phosphor imaging screen.
-
For non-radioactive probes, an antibody against the tag is used, which is conjugated to an enzyme that produces a colored precipitate.
-
-
Quantification: The resulting signal intensity is quantified using densitometry and image analysis software. The optical density of the signal is measured in specific brain regions and compared between treatment groups.
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed signaling cascade of this compound's antidepressant effects.
Experimental Workflow for Preclinical Validation
Caption: Workflow for validating this compound's antidepressant effects.
References
- 1. Delta opioid receptor agonists activate PI3K-mTORC1 signaling in parvalbumin-positive interneurons in mouse infralimbic prefrontal cortex to exert acute antidepressant-lie effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous opioids upregulate brain-derived neurotrophic factor mRNA through δ- and μ-opioid receptors independent of antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
Confirming BW373U86-Mediated Cardioprotection with Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardioprotective effects of BW373U86, a selective δ-opioid receptor agonist, and the experimental data supporting its mechanism of action through the use of antagonists. The information is compiled from preclinical studies to aid in the evaluation of this compound as a potential therapeutic agent against ischemia-reperfusion injury.
Comparative Efficacy of this compound and Antagonist Effects
The cardioprotective effects of this compound are primarily evaluated by its ability to reduce myocardial infarct size following an ischemic event. The use of specific opioid receptor antagonists helps to elucidate the pathways through which this compound exerts its protective effects.
Table 1: Effect of this compound on Myocardial Infarct Size in the Presence of Antagonists
| Treatment Group | Animal Model | Infarct Size (% of Area at Risk) | Key Findings |
| Control (Saline) | Rat | 60 ± 3%[1] | Baseline infarct size in a model of 30 min ischemia and 2 hr reperfusion. |
| This compound (0.1 mg/kg) | Rat | 16 ± 3%[1] | This compound significantly reduces myocardial infarct size. |
| This compound + BNTX (δ1-antagonist) | Rat | Partially Blocked Protection[1] | The δ1-opioid receptor is partially involved in the delayed cardioprotection by this compound. |
| This compound + 2-MPG (antioxidant) | Rat | 47 ± 5%[1] | The protective effect of this compound is completely blocked by an antioxidant, suggesting a role for free radicals. |
| This compound (1 µM) | Isolated Mouse Heart | 63.9 ± 3.4% recovery of LVDP | Elicited maximal protection in an ex-vivo model. |
| This compound + BNTX | Isolated Mouse Heart | Protection Blocked | Confirms the involvement of the δ-opioid receptor in the acute protective effect. |
| This compound (1 mg/kg) | Rat | Reduced Infarct Size/Area at Risk[2] | Demonstrates cardioprotection when administered just before reperfusion. |
LVDP: Left Ventricular Developed Pressure; BNTX: 7-benzylidenaltrexone; 2-MPG: 2-mercaptopropionyl glycine.
Table 2: Comparison of Different Opioid Agonists and Antagonists on Cardioprotection
| Compound | Receptor Selectivity | Effect on Infarct Size | Antagonist that Blocks Effect |
| This compound | δ-agonist | Reduces | BNTX (partially), Naloxone, Glibenclamide |
| TAN-67 | δ1-agonist | Reduces | 2-MPG |
| Deltorphin II | δ2-agonist | Reduces (by 2-fold) | Naltriben, Naltrexone, Naloxone methiodide |
| DPDPE | δ1-agonist | No effect on infarct size | - |
| Morphine | Primarily µ-agonist (also δ/κ) | Reduces | Naltrindole |
| Naltrindole (NTI) | δ-antagonist | Reduces (at high doses) | - |
| Naltriben (NTB) | δ2-antagonist | No effect on ischemic preconditioning | - |
| 7-benzylidenaltrexone (BNTX) | δ1-antagonist | Blocks ischemic preconditioning | - |
Experimental Protocols
The following are generalized experimental protocols based on the cited literature for inducing ischemia-reperfusion injury and administering pharmacological agents to assess cardioprotection.
In Vivo Rat Model of Myocardial Ischemia-Reperfusion
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized (e.g., ketamine/xylazine or sodium pentobarbital). The animals are then intubated and ventilated. Body temperature is maintained at 37°C.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and a suture is passed around it.
-
Drug Administration:
-
This compound and/or antagonists are administered intravenously (e.g., via the femoral vein) at specified doses.
-
For acute protection studies, the drug is typically given 5-10 minutes before the onset of ischemia or just prior to reperfusion.
-
For delayed cardioprotection, the agent is administered 24 hours prior to the ischemic event.
-
-
Ischemia and Reperfusion: The LAD is occluded for a period of 30-45 minutes, followed by a reperfusion period of 2-3 hours.
-
Infarct Size Measurement: At the end of reperfusion, the LAD is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area at risk (AAR). The heart is then excised, sliced, and incubated in 1% triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the AAR.
Isolated Perfused Heart Model (Langendorff)
-
Heart Excision: Rats are anesthetized and heparinized. The hearts are rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).
-
Drug Administration: this compound and/or antagonists are added to the perfusion buffer for a specified duration before inducing ischemia.
-
Global Ischemia and Reperfusion: Global ischemia is induced by stopping the perfusion for a period (e.g., 30 minutes), followed by reperfusion (e.g., 45 minutes).
-
Functional Assessment and Infarct Size: Left ventricular pressure is monitored throughout the experiment to assess cardiac function. Infarct size is determined using TTC staining as described for the in vivo model.
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of this compound are believed to be mediated through a combination of δ-opioid receptor-dependent and -independent pathways.
δ-Opioid Receptor-Dependent Pathway
Activation of the δ1-opioid receptor by this compound is thought to initiate a signaling cascade involving G-proteins, leading to the activation of Protein Kinase C (PKC) and the subsequent opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels. This pathway is a common mechanism for ischemic preconditioning and pharmacologically induced cardioprotection.
Caption: δ-Opioid receptor-dependent cardioprotective signaling pathway of this compound.
Opioid Receptor-Independent Pathway
Evidence suggests that this compound may also exert cardioprotection through a mechanism involving the generation of reactive oxygen species (ROS) or free radicals, independent of opioid receptor activation. This is supported by the finding that the antioxidant 2-MPG can abolish the protective effects.
Caption: Proposed opioid-independent, free radical-mediated pathway of this compound.
Experimental Workflow
The general workflow for investigating the cardioprotective effects of this compound and the role of antagonists is as follows:
Caption: Standard experimental workflow for in vivo cardioprotection studies.
References
- 1. This compound, a delta opioid agonist, partially mediates delayed cardioprotection via a free radical mechanism that is independent of opioid receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Infarct Size Limiting Activity of δ-Opioid Receptor Agonists in Reperfused Heart In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptidic vs. Non-Peptidic Delta-Opioid Agonists: The Case of BW373U86
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological and functional differences between peptidic and non-peptidic delta-opioid receptor (DOR) agonists, with a specific focus on the widely studied non-peptidic agonist, BW373U86. The information presented herein is supported by experimental data to aid in the understanding and selection of appropriate research tools for studying the delta-opioid system.
Introduction
Delta-opioid receptors, members of the G protein-coupled receptor (GPCR) superfamily, are promising therapeutic targets for a range of conditions including pain, depression, and anxiety.[1] Ligands for these receptors are broadly classified into two categories: peptidic agonists, such as the endogenous enkephalins and their synthetic analogs (e.g., [D-Pen²,D-Pen⁵]-enkephalin or DPDPE), and non-peptidic agonists, such as this compound.[2] While both classes of compounds activate DORs, they exhibit distinct pharmacological profiles, leading to different physiological and potential therapeutic outcomes. Notably, non-peptidic agonists like this compound have been associated with convulsive effects in animal models, a phenomenon not typically observed with peptidic agonists.[3][4] This guide will delve into the experimental data that highlights these key differences.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various in vitro assays, providing a direct comparison of the binding affinities and functional potencies of representative peptidic and non-peptidic delta-agonists.
Table 1: Receptor Binding Affinity (Ki) at Opioid Receptors
| Compound | Type | δ-OR (nM) | μ-OR (nM) | κ-OR (nM) | Reference |
| This compound | Non-peptidic | 1.8 ± 0.4 | 15 ± 3 | 34 ± 3 | [5] |
| DPDPE | Peptidic | ~1-5 (High Affinity) | >1000 (Low Affinity) | >1000 (Low Affinity) | |
| DSLET | Peptidic | ~1-10 (High Affinity) | ~20-50 (Moderate Affinity) | >1000 (Low Affinity) |
Table 2: Functional Potency and Efficacy
| Assay | Compound | Parameter | Value | Cell/Tissue Type | Reference |
| Inhibition of Adenylyl Cyclase | This compound | IC50 | ~100x more potent than DSLET | Rat Striatal Membranes | |
| Inhibition of Adenylyl Cyclase | DSLET | IC50 | - | Rat Striatal Membranes | |
| Inhibition of Adenylyl Cyclase | This compound | IC50 | 5x lower than DSLET | NG108-15 Cells | |
| Inhibition of Adenylyl Cyclase | DSLET | IC50 | - | NG108-15 Cells | |
| [³⁵S]GTPγS Binding | (+)this compound | Potency & Efficacy | More potent and efficacious than DPDPE | Rat Brain Slices | |
| [³⁵S]GTPγS Binding | DPDPE | Potency & Efficacy | - | Rat Brain Slices | |
| Mouse Vas Deferens | This compound | ED50 | 0.2 ± 0.06 nM | Mouse Vas Deferens | |
| Gene Expression (mRNA) | This compound | Effective Concentration | Higher concentration needed than DPDPE | NG108-15 & SH-SY5Y Cells | |
| Gene Expression (mRNA) | DPDPE | Effective Concentration | 10⁻⁶ mol/L | NG108-15 & SH-SY5Y Cells |
Differential Effects and Signaling Pathways
Peptidic and non-peptidic delta-agonists exhibit notable differences in their interaction with the delta-opioid receptor and subsequent downstream signaling.
-
G-Protein Coupling and Efficacy : Studies have shown that the non-peptidic agonist this compound is more potent and efficacious in stimulating G-protein activation, as measured by [³⁵S]GTPγS binding, compared to the peptidic agonist DPDPE across various brain regions. This suggests that non-peptidic agonists may be more efficient at activating G-protein-mediated signaling pathways.
-
Adenylyl Cyclase Inhibition : this compound is significantly more potent than the peptidic agonist [D-Ser²,Thr⁶]Leu-enkephalin (DSLET) in inhibiting adenylyl cyclase activity in rat striatal membranes.
-
Receptor Regulation : The binding of this compound to delta-opioid receptors in NG108-15 cell membranes is not affected by sodium and guanine nucleotides, unlike peptidic agonists such as DSLET. This may contribute to slower dissociation rates for this compound. Furthermore, long-term administration of peptidic agonists like DPDPE leads to a more prolonged decrease in delta-opioid receptor mRNA levels compared to non-peptidic agonists like this compound.
-
In Vivo Effects : A critical distinction between these two classes of agonists is the convulsive activity observed with non-peptidic compounds like this compound, which is not a characteristic of peptidic delta-agonists. This difference in behavioral outcomes may be linked to the observed disparities in efficacy and signaling.
Below is a diagram illustrating the canonical signaling pathway for delta-opioid receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the delta-opioid receptor.
Materials:
-
Cell membranes prepared from tissues or cells expressing the delta-opioid receptor.
-
Radiolabeled delta-opioid receptor ligand (e.g., [³H]naltrindole or [³H]DPDPE).
-
Test compound (peptidic or non-peptidic agonist).
-
Binding buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes are prepared and protein concentration is determined.
-
Assay Setup: In assay tubes, varying concentrations of the test compound are added along with a fixed concentration of the radiolabeled ligand and the cell membrane suspension. Non-specific binding is determined in the presence of an excess of a non-labeled ligand.
-
Incubation: The mixture is incubated to allow for binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist.
Objective: To quantify the ability of a delta-opioid agonist to stimulate the binding of [³⁵S]GTPγS to G-proteins.
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
[³⁵S]GTPγS (radiolabeled GTP analog).
-
GDP, MgCl₂, NaCl.
-
Test compounds.
-
Assay buffer.
-
Filter plates and cell harvester.
Procedure:
-
Assay Setup: Cell membranes are incubated with GDP, the test agonist at various concentrations, and [³⁵S]GTPγS in an assay buffer.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C).
-
Termination and Filtration: The reaction is stopped by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the EC50 (potency) and Emax (efficacy) of the agonist.
cAMP Inhibition Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.
Objective: To determine the ability of a delta-opioid agonist to inhibit the production of cAMP.
Materials:
-
Whole cells expressing the delta-opioid receptor (e.g., HEK293 or CHO cells).
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Cells are cultured and seeded in microplates.
-
Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation: Cells are stimulated with forskolin to increase basal cAMP levels, in the presence of varying concentrations of the test agonist.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.
-
Data Analysis: The results are used to generate dose-response curves and determine the IC50 of the agonist for cAMP inhibition.
The following diagram illustrates a generalized workflow for these in vitro assays.
Conclusion
The available experimental data clearly demonstrates significant pharmacological differences between peptidic and non-peptidic delta-opioid agonists. The non-peptidic agonist this compound generally exhibits higher potency and efficacy in activating G-protein signaling pathways compared to its peptidic counterparts. However, these differences in signaling efficacy may underlie the distinct in vivo effects, such as the pro-convulsive activity associated with non-peptidic agonists. A thorough understanding of these differential effects is crucial for the rational design and development of novel delta-opioid receptor-targeted therapeutics with improved efficacy and safety profiles. Researchers should carefully consider these distinctions when selecting agonist tools for their studies of the delta-opioid system.
References
- 1. Non-peptidic δ opioid receptor agonists and antagonists (2000 - 2012) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Peptidic and Nonpeptidic δ-Opioid Agonists on Guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) Binding in Brain Slices from Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convulsive effects of systemic administration of the delta opioid agonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for BW373U86
This document provides crucial safety and logistical guidance for the proper handling and disposal of BW373U86, a potent and selective non-peptide δ-opioid receptor agonist intended for laboratory research use only. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.
Immediate Safety and Handling Precautions
As a biologically active opioid agonist, this compound should be handled with care. Researchers should always use appropriate personal protective equipment (PPE), including lab coats, safety glasses, and gloves. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation. In case of accidental exposure, seek immediate medical attention.
Disposal of this compound: A Step-by-Step Protocol
Due to its pharmacological activity, this compound must be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) program. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol for Disposal:
-
Consult Institutional Guidelines: Before beginning any disposal process, review your organization's specific chemical waste management procedures. Contact your EHS department for guidance.
-
Segregate Waste: Collect all materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled in accordance with your institution's EHS standards and local regulations. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".
-
Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's waste management service.
-
Schedule Pickup: Arrange for the collection of the hazardous waste container through your institution's established procedures.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound, which is essential for proper handling and waste profiling.
| Property | Value |
| Molecular Weight | 435.61 g/mol [1][2] |
| Chemical Formula | C₂₇H₃₇N₃O₂[1][2] |
| CAS Number | 155836-50-3[1] |
| Purity | ≥99% |
| Solubility | Soluble to 100 mM in 1eq. HCl |
| Storage | Store at +4°C |
Disposal Decision Workflow
The following diagram illustrates the mandatory decision-making process for the proper disposal of this compound. This workflow ensures that all safety and regulatory requirements are met.
This content is intended to provide essential safety and logistical information. It is not a substitute for the specific guidelines and regulations provided by your institution's Environmental Health and Safety department. Always prioritize your local procedures.
References
Essential Safety and Logistical Information for Handling BW373U86
For research use only. Not for human or veterinary use.
BW373U86 is a potent and selective non-peptide δ-opioid receptor agonist. As a pharmacologically active compound, it requires careful handling to minimize exposure and ensure laboratory safety. This document provides essential guidance for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), and operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, a comprehensive PPE strategy is crucial to prevent inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling. Provides protection against incidental contact. Should be changed immediately if contaminated. For tasks with a higher risk of exposure, double-gloving is recommended. |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement to protect against splashes and airborne particles. |
| Face Shield | To be used in conjunction with safety glasses or goggles when there is a significant risk of splashing. | |
| Body Protection | Laboratory Coat | Standard protective clothing to prevent contamination of personal garments. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powdered form of the compound to prevent inhalation of airborne particles. The specific type of respirator should be determined by a risk assessment of the procedure. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
As a potent opioid agonist, this compound waste must be managed carefully to prevent environmental contamination and potential for misuse.
-
Solid Waste: Contaminated consumables such as gloves, paper towels, and weighing paper should be collected in a designated, sealed waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed waste container.
-
Disposal Route: All waste containing this compound must be disposed of through an approved hazardous chemical waste program. Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Protocols
The following are examples of experimental methodologies that have been used for this compound. These should be adapted to your specific research needs and institutional guidelines.
In Vivo Study: Forced Swim Test in Rats[1][2]
This protocol is designed to assess the antidepressant-like effects of this compound.
-
Animals: Male Sprague-Dawley rats are typically used. They should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: this compound is dissolved in sterile water.[1]
-
Administration: The compound is administered via subcutaneous (s.c.) injection. A common dosage is 10 mg/kg.[1][2]
-
Forced Swim Test:
-
Rats are individually placed in a cylinder of water from which they cannot escape.
-
The test consists of a pre-test session followed by a test session 24 hours later.
-
Behavior in the test session is recorded, with a focus on immobility time. A decrease in immobility is interpreted as an antidepressant-like effect.
-
-
Post-Procedure: After the behavioral test, animals can be euthanized for tissue collection and further analysis, such as measuring BDNF mRNA expression via in situ hybridization.
In Vitro Assay: δ-Opioid Receptor Binding
This protocol is used to determine the binding affinity of this compound to the δ-opioid receptor.
-
Materials:
-
Cell membranes expressing the δ-opioid receptor.
-
Radioligand (e.g., [³H]DPDPE).
-
This compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
The data is used to generate a competition curve.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
-
The Ki value (inhibition constant) can then be calculated to represent the binding affinity of this compound for the δ-opioid receptor. This compound has been reported to have a Ki of 1.8 nM for the δ-opioid receptor.
-
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
